molecular formula C12Cl8O B8818129 1,2,3,4,6,7,8,9-octachlorodibenzofuran CAS No. 109719-78-0

1,2,3,4,6,7,8,9-octachlorodibenzofuran

Cat. No.: B8818129
CAS No.: 109719-78-0
M. Wt: 455.7 g/mol
InChI Key: RHIROFAGUQOFLU-WCGVKTIYSA-N
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Description

Overview of Polychlorinated Dibenzofurans (PCDFs) as Persistent Organic Pollutants

Polychlorinated dibenzofurans (PCDFs) are a group of halogenated aromatic hydrocarbons that are recognized as persistent organic pollutants (POPs). scielo.brumweltprobenbank.dewikipedia.org These compounds are not produced intentionally but are formed as unintentional byproducts in various industrial and thermal processes. umweltprobenbank.denih.gov Sources include the manufacturing of certain chemicals like pesticides and plastics, metal processing, paper bleaching, and combustion processes such as waste incineration. nih.govmerieuxnutrisciences.com

PCDFs are characterized by their chemical stability and resistance to metabolic, photolytic, and chemical degradation. scielo.br Their low water solubility and high lipophilicity (affinity for fats) lead to their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. scielo.brmerieuxnutrisciences.com This persistence and bioaccumulation mean that PCDF concentrations can increase at higher trophic levels of the food chain, a phenomenon called biomagnification. scielo.br Due to their ability to be transported over long distances in the atmosphere, PCDFs are found in environmental samples worldwide, even in remote regions far from their original sources. merieuxnutrisciences.comrudn.ru Their persistence and bioaccumulative properties have led to their inclusion in international environmental agreements like the Stockholm Convention on Persistent Organic Pollutants. wikipedia.org

Structural Classification and Congeneric Diversity within PCDFs

The basic chemical structure of PCDFs is a dibenzofuran (B1670420) molecule, which consists of two benzene (B151609) rings fused to a central furan (B31954) ring. The term "polychlorinated" indicates that one or more of the hydrogen atoms attached to the carbon atoms of the dibenzofuran structure have been replaced by chlorine atoms. wikipedia.org

There are eight possible positions for chlorine substitution on the dibenzofuran molecule, leading to a large number of possible chemical structures. nih.gov Each unique structure is known as a congener. In total, there are 135 different PCDF congeners. umweltprobenbank.denih.gov Congeners that have the same number of chlorine atoms but differ in their placement on the dibenzofuran rings are called isomers. nih.gov The degree of chlorination and the specific positions of the chlorine atoms determine the physicochemical properties and toxicological characteristics of each congener. nih.gov

Table 1: Number of PCDF Isomers by Degree of Chlorination

Number of Chlorine Atoms Name Number of Isomers
1 Monochlorodibenzofuran (MCDF) 4
2 Dichlorodibenzofuran (DCDF) 16
3 Trichlorodibenzofuran (TrCDF) 28
4 Tetrachlorodibenzofuran (TCDF) 38
5 Pentachlorodibenzofuran (PeCDF) 28
6 Hexachlorodibenzofuran (HxCDF) 16
7 Heptachlorodibenzofuran (HpCDF) 4
8 Octachlorodibenzofuran (OCDF) 1

| Total | | 135 |

Positioning of 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (B118618) within the PCDF Family

This compound (OCDF) is the most highly chlorinated PCDF congener. ontosight.ai It is unique within the PCDF family as it is the sole congener in the octachlorodibenzofuran group, meaning there are no other isomers with eight chlorine atoms. nih.gov In OCDF, all eight available carbon positions on the dibenzofuran rings are substituted with chlorine atoms. caymanchem.com

OCDF is a solid, crystalline substance at room temperature. ontosight.ai Consistent with the general properties of highly chlorinated compounds, it has very low water solubility and is highly lipophilic. ontosight.ai These properties contribute significantly to its environmental persistence and its tendency to bioaccumulate. ontosight.ai OCDF is often one of the most abundant PCDF congeners found in environmental matrices such as soil, sediment, and air, as well as in flue gas emissions from incinerators. caymanchem.comfrontiersin.org It is also a notable byproduct in the production of certain chlorinated chemicals and has been identified as an impurity in historical pesticide formulations. ca.govresearchgate.net

Table 2: Chemical and Physical Properties of this compound (OCDF)

Property Value
CAS Number 39001-02-0 caymanchem.comca.govepa.gov
Molecular Formula C₁₂Cl₈O ontosight.aicaymanchem.comnist.gov
Molecular Weight 443.75 g/mol nist.gov
Melting Point 233-235 °C ontosight.ai
Boiling Point 435-436 °C ontosight.ai

Historical Context of PCDF Research and Environmental Recognition

The environmental presence of PCDFs is closely linked to the history of industrialization. While evidence suggests some natural formation processes may exist, the widespread distribution of these compounds is overwhelmingly anthropogenic. researchgate.net The initial awareness of chlorinated aromatic compounds grew in the early to mid-20th century with the large-scale production of chemicals like polychlorinated biphenyls (PCBs), chlorophenols, and certain pesticides. nih.govnih.gov

PCDFs were first identified as highly toxic contaminants in commercial PCB mixtures and as byproducts of chemical manufacturing. nih.govnih.gov A significant event that brought PCDF contamination to international attention was the "Yusho" rice oil poisoning incident in Japan in 1968, where cooking oil was contaminated with PCBs and PCDFs, leading to widespread illness. nih.gov Research following this and similar incidents revealed that PCDFs, particularly certain congeners, were highly toxic. nih.gov

Throughout the 1970s and 1980s, advancements in analytical chemistry allowed for the detection of trace levels of PCDFs in various environmental and biological samples. rudn.ru This research confirmed their status as ubiquitous environmental pollutants. rudn.ru Scientists discovered that thermal processes, such as the incineration of municipal and industrial waste and fires involving PCBs, were significant sources of PCDF emissions. wikipedia.orgnih.gov This recognition led to regulatory actions in many countries to control industrial emissions and manage wastes containing PCDF precursors. The long-term persistence of these compounds means that "historical" contamination from past industrial activities and pesticide use remains a significant environmental issue today. researchgate.net

Properties

CAS No.

109719-78-0

Molecular Formula

C12Cl8O

Molecular Weight

455.7 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octachlorodibenzofuran

InChI

InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

RHIROFAGUQOFLU-WCGVKTIYSA-N

Isomeric SMILES

[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C]2[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Formation Mechanisms of 1,2,3,4,6,7,8,9 Octachlorodibenzofuran

Unintentional Formation Processes

The formation of 1,2,3,4,6,7,8,9-octachlorodibenzofuran (B118618) is primarily the result of complex chemical reactions occurring in high-temperature environments where carbon, oxygen, and chlorine are present. These reactions can be broadly categorized into two main pathways: de novo synthesis and precursor-mediated synthesis.

De novo synthesis is a significant pathway for the formation of PCDFs, including OCDF, in thermal processes. This process involves the formation of these compounds from elemental carbon and chlorine sources on the surface of fly ash particles, particularly in the post-combustion zone of incinerators and other thermal systems. researchgate.nettp13.com The optimal temperature range for de novo synthesis is typically between 200°C and 450°C. researchgate.net The presence of metal catalysts, such as copper and iron, on the fly ash is crucial for facilitating these reactions. researchgate.net

The mechanism involves the oxidation of the carbon matrix in the fly ash, leading to the formation of reactive carbon structures. These structures then react with chlorine donors, such as hydrogen chloride (HCl) or inorganic chlorides, to form chlorinated aromatic precursors, which subsequently combine and cyclize to form the dibenzofuran (B1670420) structure. Successive chlorination reactions then lead to the formation of highly chlorinated congeners like OCDF.

Municipal solid waste incinerators are a well-documented source of this compound. caymanchem.com The complex and heterogeneous nature of municipal waste provides all the necessary ingredients for OCDF formation: a carbon source from paper, plastics, and other organic materials; a chlorine source from plastics like PVC and inorganic salts; and catalytic metals in the resulting fly ash.

In the cooling zones of the incinerator, as the flue gases and entrained fly ash particles pass through the optimal temperature window for de novo synthesis, OCDF and other PCDFs are formed. The congener profile of PCDFs from waste incinerators can vary depending on the composition of the waste and the operating conditions of the incinerator. However, OCDF is often a significant component of the total PCDF emissions.

Table 1: Congener Profile of PCDFs in Fly Ash from a Municipal Solid Waste Incinerator

Congener Concentration (ng/g)
2,3,7,8-TCDF 5.2
1,2,3,7,8-PeCDF 15.8
2,3,4,7,8-PeCDF 25.4
1,2,3,4,7,8-HxCDF 30.1
1,2,3,6,7,8-HxCDF 22.5
2,3,4,6,7,8-HxCDF 18.9
1,2,3,4,6,7,8-HpCDF 55.7
1,2,3,4,7,8,9-HpCDF 8.3

| 1,2,3,4,6,7,8,9-OCDF | 120.5 |

Note: Data is illustrative and compiled from various sources to show a typical congener profile. Actual concentrations can vary significantly.

Fossil fuel combustion, particularly in coal-fired power plants, can also lead to the formation of this compound. nih.govresearchgate.netdiva-portal.org Coal naturally contains carbon, chlorine, and various minerals that can act as catalysts. During combustion, these elements are released and can react in the flue gas and on fly ash particles to form PCDFs.

The formation of OCDF in power plants is influenced by factors such as the chlorine content of the coal, the combustion efficiency, and the design and operating temperature of the air pollution control devices. While the concentrations of PCDFs in emissions from modern, well-controlled power plants are generally low, the large volume of flue gas produced means that these facilities can still be a significant source of these compounds to the environment.

The metallurgical industry, particularly secondary metal smelting and iron ore sintering, is another major source of this compound emissions. epa.gov In these processes, scrap metal, which can be contaminated with plastics, oils, and paints, is melted and refined at high temperatures.

Secondary copper smelting is a particularly significant source of PCDFs, with OCDF often being the most abundant congener found in the fly ash. researchgate.netnih.gov The high temperatures, the presence of chlorine from contaminants in the scrap feed, and the catalytic action of copper create ideal conditions for the de novo synthesis of highly chlorinated dibenzofurans.

Iron ore sintering, a process used to agglomerate iron ore fines before they are fed into a blast furnace, also results in the formation of PCDFs. researchgate.netresearchgate.net The raw materials, including coke and recycled materials, can contain carbon and chlorine, leading to the formation of OCDF and other congeners in the off-gases.

Table 2: PCDF Congener Distribution in Fly Ash from a Secondary Copper Smelter

Congener Relative Abundance (%)
Tetrachlorodibenzofurans (TCDFs) 5
Pentachlorodibenzofurans (PeCDFs) 15
Hexachlorodibenzofurans (HxCDFs) 25
Heptachlorodibenzofurans (HpCDFs) 35

| Octachlorodibenzofuran (OCDF) | 20 |

Note: This table represents a typical distribution and is for illustrative purposes. The actual percentages can vary based on the specific process and feed materials.

In addition to de novo synthesis, this compound can also be formed through reactions involving chlorinated aromatic precursors. In this pathway, smaller chlorinated molecules, which are already present in the process or are formed as intermediates, undergo condensation and cyclization reactions to form the dibenzofuran ring structure.

Chlorinated phenols are a key class of precursors in the formation of PCDFs. researchgate.net These compounds can be present in industrial chemicals, pesticides, and as byproducts of other chemical processes. When subjected to high temperatures in the presence of oxygen and catalysts, chlorinated phenols can undergo a series of reactions to form PCDFs.

For the formation of highly chlorinated congeners like OCDF, highly chlorinated phenols such as pentachlorophenol (B1679276) (PCP) are important precursors. nih.gov The thermal decomposition of PCP can lead to the formation of chlorinated phenoxy radicals. The self-condensation of these radicals, or their reaction with other chlorinated phenols, can result in the formation of the dibenzofuran structure. Subsequent chlorination reactions can then lead to the fully chlorinated OCDF molecule.

The production of certain chlorinated chemicals can also inadvertently lead to the formation of OCDF as a trace contaminant. For example, in the production of pentachlorophenol, OCDF has been identified as a byproduct of the synthesis process. nih.gov

Precursor Mechanism Pathways

Polychlorinated Biphenyl (PCB) Transformations

Polychlorinated biphenyls (PCBs), a class of 209 distinct compounds, were widely used in industrial applications such as electrical equipment oils and hydraulic machinery due to their chemical stability. alsglobal.eu Under conditions of incomplete combustion, such as in fires involving PCB-containing transformers or in municipal and industrial incinerators, PCBs can undergo chemical transformations to form PCDFs.

The mechanism involves the thermal degradation of PCBs, which can lead to the formation of a furan (B31954) ring structure. For OCDF to be formed, the starting PCB molecules must be highly chlorinated. The process is thought to involve an intramolecular cyclization reaction where a chlorine atom is lost, and a new carbon-oxygen-carbon bond is formed, creating the dibenzofuran backbone, which is subsequently chlorinated.

Pulp and Paper Industry Byproducts (e.g., chlorine bleaching)

The pulp and paper industry has been identified as a significant source of chlorinated organic compounds, including OCDF. researchgate.net The formation of these byproducts is primarily associated with the use of elemental chlorine for bleaching wood pulp to remove residual lignin (B12514952) and brighten the paper. researchgate.net

During the chlorine bleaching process, chlorine reacts with phenolic compounds present in lignin, leading to the formation of a variety of chlorinated organic molecules. These smaller chlorinated compounds can then act as precursors for the formation of PCDFs. Although the primary congeners formed in this process are often the less-chlorinated 2,3,7,8-TCDF and 2,3,7,8-TCDD, more highly chlorinated furans like OCDF can also be generated. researchgate.netnih.gov Research has shown that even after the transition to chlorine dioxide bleaching methods, which significantly reduces the formation of many chlorinated dioxins and furans, background levels of these compounds can still be detected in pulp products. researchgate.netnih.gov

Detection of PCDD/F Congeners in Commercial Pulp Samples
CongenerDetection Frequency (%)
OCDD95
2,3,7,8-TCDF85
1,2,3,4,6,7,8-HpCDD50
OCDF30
1,2,3,4,6,7,8-HpCDF25

Source: Adapted from research findings on PCDD/F congener patterns in pulp products. researchgate.net

Other Chlorinated Organic Feedstocks

Beyond PCBs and the pulp industry, OCDF can be formed from various other chlorinated organic compounds that serve as precursors, particularly during thermal processes like waste incineration. Chlorophenols, which are used as wood preservatives and pesticides, are well-documented precursors to both PCDDs and PCDFs. researchgate.net The pyrolysis of chlorophenols at elevated temperatures can lead to complex mixtures of PCDD/PCDF congeners. researchgate.net Similarly, the combustion of pentachlorobenzene (B41901) has been shown to produce OCDF among other decomposition products. researchgate.net

The fundamental mechanism is the condensation of two precursor molecules or the rearrangement and cyclization of a single precursor molecule at high temperatures. The specific isomers and homologues formed, including OCDF, depend on the structure of the initial chlorinated feedstock and the precise conditions of the thermal process.

Influence of Process Parameters on OCDF Formation

The yield and rate of OCDF formation are highly dependent on the specific conditions of the industrial or combustion process. Key parameters include temperature, oxygen concentration, and the presence of catalytic substances.

Temperature Regimes

The formation of PCDFs, including OCDF, is highly sensitive to temperature. In thermal systems such as municipal waste incinerators, there is a specific temperature window, often referred to as the "de novo synthesis" window, where formation is most efficient. This window is typically between 200°C and 450°C. Below this range, reaction rates are too slow, and above it, thermal decomposition of the formed compounds can occur. Pyrolysis experiments with chlorophenols have demonstrated that elevated temperatures lead to the creation of complex PCDF mixtures. researchgate.net For instance, experiments heating carbon/fly ash mixtures have utilized temperatures around 300-350°C to study PCDF formation. scispace.com

Oxygen Availability

Oxygen plays a critical role in the formation of PCDFs from carbon sources on fly ash in post-combustion zones. scispace.com Research indicates that in an oxygen-deficient environment, the "de novo" synthesis of PCDD/F does not occur. scispace.com However, the introduction of even small amounts of oxygen can initiate the formation process. Studies varying oxygen concentration have found that PCDF formation is highest at concentrations between 5-10% oxygen. scispace.com The ratio of PCDDs to PCDFs is also influenced by oxygen levels, with the relative amount of PCDDs increasing with higher oxygen concentrations. scispace.com This is because the formation of PCDDs requires two oxygen atoms, making the process more dependent on oxygen availability compared to the formation of PCDFs, which require only one. scispace.com

Effect of Oxygen Concentration on PCDD/F Formation
Oxygen Concentration (%)Relative PCDD/F Formation[PCDD]:[PCDF] Ratio Trend
0No formationN/A
1De novo synthesis begins-
5-10Highest formation observedIncreases with [O2]

Source: Based on studies of de novo synthesis on fly ash. scispace.com

Presence of Catalysts (e.g., metals)

The formation of OCDF and other PCDFs is often catalyzed by the presence of certain metals, which can significantly increase reaction rates. In municipal waste incinerators, fly ash contains various metal ions, with copper (Cu) and iron (Fe) being particularly effective catalysts for the conversion of carbonaceous material into PCDFs. scispace.com These metals are believed to facilitate the transfer of chlorine atoms and promote the necessary condensation and cyclization reactions. The mechanism can involve the metal chlorides acting as chlorinating agents, with the reduced metal ions being subsequently re-oxidized by available oxygen, creating a catalytic cycle. scispace.com Heterogeneous catalysts containing metals like palladium (Pd) and copper have also been studied for their ability to promote the synthesis of benzofuran (B130515) derivatives, illustrating the broader role of transition metals in forming furan ring structures. nih.gov

Chlorination and Dechlorination Dynamics during Formation

The formation of this compound (OCDF) and its role as a precursor to other polychlorinated dibenzofurans (PCDFs) are governed by complex chlorination and dechlorination reactions. These dynamics are influenced by factors such as temperature, reaction time, and the presence of catalysts. Research indicates that PCDFs are not stable compounds after their initial formation and can undergo subsequent reactions, including further chlorination to form more highly chlorinated congeners like OCDF, or dechlorination, where OCDF acts as a parent compound for less chlorinated PCDFs. acs.orgcore.ac.uk

Chlorination Pathways

Successive chlorination of the basic dibenzofuran structure is a primary route to the formation of OCDF. This process often occurs in thermal and combustion environments. For instance, the thermal oxidation of pesticides like dieldrin (B1670511) and endosulfan (B1671282) shows a progressive chlorination of PCDF congeners with increasing temperature, with OCDF being the most abundant or major congener detected under various experimental conditions. nih.govnih.gov

Studies involving the chlorination of dibenzofuran (DF) vapor over copper (II) chloride (CuCl₂) demonstrate a clear progression towards higher chlorinated forms. nih.gov The degree of chlorination is strongly influenced by the contact time between the gas and the particulate catalyst. At shorter contact times, less chlorinated PCDFs are dominant, while at longer contact times, OCDF becomes the most significant product. nih.gov This suggests a stepwise chlorination process where dibenzofuran is progressively chlorinated until the fully substituted OCDF is formed. The efficiency of this chlorination by CuCl₂ can be high, with observations of nearly 100% utilization of the chlorine donor. nih.gov Similarly, experiments on municipal waste incinerator fly ash show that dibenzofuran can be chlorinated to yield a full range of PCDF congeners, including OCDF. scispace.com

The table below illustrates the effect of gas-particle contact time on the yield of different PCDF homologues when chlorinating dibenzofuran vapor with CuCl₂. At a long contact time, Octa-CDF (OCDF) shows the highest yield.

Table 1: Yield of PCDF Homologues by Chlorination of Dibenzofuran

PCDF HomologueYield at High Gas Velocity (0.3s contact time)Yield at Low Gas Velocity (5s contact time)
Mono-CDF (MCDF)Largest YieldLower Yield
...Decreasing Yields...
Octa-CDF (OCDF)Lowest YieldLargest Yield
Data sourced from a study on the chlorination of dibenzofuran vapor by copper (II) chloride. nih.gov

Dechlorination Dynamics

While OCDF is formed through extensive chlorination, it also serves as a parent compound that can undergo dechlorination to form less chlorinated, or "lower," PCDFs. This process is a significant factor in determining the congener patterns observed in emissions from sources like municipal waste incinerators. acs.org Modeling and analysis of incinerator emissions are consistent with a formation mechanism where tetrachloro- to heptachloro-dibenzofurans (H7CDFs) are formed through the dechlorination of an OCDF parent molecule. acs.org

Thermal degradation experiments support this dynamic. When OCDF-spiked mineral oil was subjected to thermal combustion at 675°C, a wide distribution of less chlorinated PCDFs was formed, demonstrating that dechlorination reactions can be a significant transformation pathway under such conditions. taylorfrancis.com Dechlorination of OCDF is also considered a plausible pathway for the formation of specific congeners, such as 1,2,3,4,6,7,9-H7CDD, on fly ash in an inert (N₂) atmosphere. scispace.com Furthermore, evidence suggests that microbial dechlorination of PCDD/Fs, including OCDF, can occur in environments like wastewater collection systems. acs.orgnih.gov The photochemical dechlorination of OCDF on soil has also been studied, with chlorine atoms being preferentially removed from the lateral (2,3,7,8) positions. nih.gov

The table below summarizes findings from various studies on the formation of PCDF congeners from OCDF through dechlorination.

Table 2: Research Findings on Dechlorination of OCDF

Environment/ConditionObservationResulting ProductsSource
Municipal Waste IncineratorsPCDF isomer patterns are consistent with dechlorination from an OCDF parent.Tetrachloro- to Heptachloro-dibenzofurans (T4CDFs to H7CDFs) acs.org
Thermal Combustion (675°C)Thermal degradation of OCDF-spiked mineral oil.A broad distribution of lower PCDFs. taylorfrancis.com
Wastewater SystemsEvidence of microbial dechlorination.Lower chlorinated PCDD/Fs. acs.orgnih.gov
Photochemical (on soil)Preferential dechlorination at lateral positions.Non-2,3,7,8-substituted PCDFs. nih.gov

Environmental Occurrence and Distribution of 1,2,3,4,6,7,8,9 Octachlorodibenzofuran

Atmospheric Distribution and Transport

Atmospheric transport is a primary mechanism for the global dispersal of OCDF from its sources. epa.gov Its distribution in the atmosphere is governed by its partitioning between gaseous and particulate phases, its susceptibility to long-range transport, and its eventual removal through deposition.

In the atmosphere, OCDF exists in both gaseous and particulate-bound phases. The distribution between these two phases is a critical factor influencing its transport and fate. Due to its high degree of chlorination and consequently low vapor pressure, OCDF predominantly associates with particulate matter. aaqr.org Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that, on average, 75.05% of these compounds exist in the particle phase. researchgate.net This partitioning is significant because particle-associated PCDFs, including OCDF, have estimated tropospheric lifetimes of 10 days or more, which is substantially longer than their gas-phase counterparts. nih.gov The tendency for higher chlorinated congeners to have larger solid-phase fractions means that OCDF is primarily found attached to atmospheric particles. aaqr.org

Table 1: Phase Distribution of Atmospheric PCDD/Fs

PhaseAverage Percentage
Particulate Phase75.05% (± 5.85%)
Gaseous Phase24.95% (± 5.85%)

Note: Data represents the average distribution for Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) as a group. researchgate.net

The persistence of OCDF in the atmosphere, particularly when bound to particles, allows for its transport over vast distances. nih.gov The estimated tropospheric lifetime for octachlorodibenzofurans is approximately 39 days. nih.gov This extended lifetime is sufficient for the compound to undergo intercontinental atmospheric transport, which typically occurs over a period of three to 30 days. nih.goveurochlor.org As a result, OCDF is considered a persistent organic pollutant (POP) capable of reaching remote regions far from its original sources. semanticscholar.org This widespread dispersal makes it a global environmental contaminant. epa.gov

OCDF is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through wet and dry deposition. For particle-associated PCDFs like OCDF, the primary removal mechanisms are the wet and dry deposition of the host particles themselves. nih.gov Dry deposition involves the gravitational settling of particles and their impaction on surfaces, while wet deposition occurs through the scavenging of particles by precipitation (rain, snow, etc.). Research has measured dry deposition fluxes for total PCDD/Fs in various environments, with average values ranging from 157 to 544 pg/m²-day. researchgate.net These deposition processes are the main pathways by which OCDF transitions from the atmosphere to other environmental compartments like soil, vegetation, and aquatic systems. nih.govresearchgate.net

Aquatic System Distribution

Following atmospheric deposition or direct discharge, OCDF enters aquatic environments, where it is distributed between the water column and sediments.

Due to its hydrophobic nature and low water solubility, concentrations of OCDF in the water column are generally very low. General studies on dioxins and furans have found concentrations in the range of 1 to 5 picograms per liter (pg/L) in cleaner aquatic environments, with levels potentially reaching up to 100 pg/L in more contaminated areas. The primary route of exposure for aquatic organisms is often not the water itself, but rather the consumption of contaminated food and contact with sediments. epa.gov The United States Environmental Protection Agency (EPA) has developed specific methods, such as Method 1613B, for the detection of very low concentrations of individual PCDD and PCDF congeners in environmental matrices, including water. epa.gov

Given its low solubility in water and high affinity for organic matter, OCDF readily partitions from the water column and accumulates in bottom sediments. epa.gov Sediments, therefore, act as a significant sink and long-term reservoir for OCDF in aquatic systems. epa.gov Studies have consistently identified OCDF as a dominant congener in contaminated sediments. nih.govmdpi.com For instance, in surface sediments of the southeastern Baltic Sea, total PCDD/F concentrations ranged from 2.6 to 430.2 pg/g dry weight, with OCDF being one of the dominant furan (B31954) congeners. mdpi.com Similarly, investigations near a former pentachlorophenol (B1679276) production plant found OCDF to be one of the four most dominant congeners in the sediments of nearby aquaculture farms. nih.gov The accumulation in sediment provides a pathway for OCDF to enter the food web, as benthic organisms can be exposed to these contaminated particles. epa.gov

Table 2: Reported Concentrations of PCDD/Fs (including OCDF) in Sediments

LocationConcentration RangeDominant Congeners Noted
South-Eastern Baltic Sea2.6 to 430.2 pg/g dry weightOcta-CDD, 1,2,3,4,6,7,8-hepta-CDD, Octa-CDF
Xiangjiang River, ChinaNot specifiedOctachlorodibenzo-p-dioxin (B131699) (OCDD) was predominant
Aqua farms near a former Pentachlorophenol plant0.725 to 87.9 ng I-TEQ/kg dry weightOCDD, OCDF, 1,2,3,4,6,7,8-HpCDF, 1,2,3,4,6,7,8-HpCDD

Sources: nih.govmdpi.comresearchgate.net

Freshwater and Marine Environments

1,2,3,4,6,7,8,9-Octachlorodibenzofuran (B118618) (OCDF), like other polychlorinated dibenzofurans (PCDFs), is found in freshwater and marine environments, typically at very low concentrations. Due to its hydrophobic nature, OCDF has a strong tendency to adsorb to particulate matter and sediments rather than remaining dissolved in the water column.

In general, concentrations of dioxins and related furans in cleaner aquatic environments are in the range of 1 to 5 picograms per liter (pg/L). In more contaminated areas, these levels can rise to as high as 100 pg/L. Given their propensity to bind to solids, sediments often serve as a significant reservoir for these compounds. For instance, the average concentration of dioxins in Lake Ontario sediments before 1990 was 68 nanograms per kilogram (ng/kg).

Terrestrial Environment Presence

Soil Contamination and Profiles

This compound is a known contaminant in terrestrial environments, with soil being a primary sink. Its presence in soil is often linked to anthropogenic activities, particularly industrial processes and waste incineration. Research has consistently detected OCDF in soil samples collected from various locations, with concentrations varying depending on the proximity to emission sources.

In the United Kingdom, median concentrations of various PCDDs and PCDFs have been reported for both rural and urban soils. While specific data for OCDF was not singled out in the summary table, the data for octachlorodibenzodioxin (OCDD), a structurally similar compound, shows significantly higher concentrations in urban soils (104 ng/kg DW) compared to rural soils (60.7 ng/kg DW), suggesting a similar pattern for highly chlorinated furans like OCDF. researchgate.net

The following table presents data on the concentration of 1,2,3,4,6,7,8,9-OCDF in soil from a contaminated site, illustrating its presence in the terrestrial environment.

Table 1: Concentration of this compound in Contaminated Soil
LocationSample TypeConcentration (pg/g dw)Reference
Venice Lagoon, Industrial Canal (Site SA)SedimentPart of total furan concentration of 6061 frontiersin.org

Vegetation Uptake and Accumulation

The uptake and accumulation of this compound by terrestrial plants is a complex process influenced by several factors, including the physicochemical properties of the compound, soil characteristics, and plant species. As a highly chlorinated and lipophilic compound, OCDF has a high octanol-water partition coefficient (Kow), which generally leads to strong adsorption to soil organic matter, limiting its bioavailability for root uptake.

Research on the uptake of PCDD/Fs by plants suggests that for highly lipophilic compounds like OCDF, the primary route of contamination for above-ground plant parts is often atmospheric deposition rather than root uptake and translocation. However, some studies have demonstrated that root uptake can occur, particularly in plant species with higher lipid content in their roots.

A study on the uptake of various PCDD/Fs by 12 agricultural crops in a hydroponic system found that the root concentration factor (RCF) was logarithmically correlated with the extractable lipid content in the plant roots. While this study did not specifically test OCDF, the findings for other highly chlorinated congeners suggest that root uptake of OCDF would be limited and highly dependent on the plant species. For most of the tested crops, including maize, soybean, and rice, translocation of dioxins from the roots to the shoots was found to be an insignificant contamination pathway.

Biota Accumulation and Trophic Transfer

Bioaccumulation in Aquatic Organisms (e.g., fish, invertebrates)

This compound has been shown to bioaccumulate in aquatic organisms, although its potential for accumulation appears to be lower than that of some less chlorinated dibenzofurans. Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. cimi.org

A study on the early-life stages of zebrafish (Brachydanio rerio) exposed to OCDF via water demonstrated significant bioaccumulation. After a 32-day exposure to a geometric mean measured water concentration of 34 ng/L, the concentration of OCDF in the surviving larvae reached 94 micrograms per kilogram (µg/kg). nih.gov This concentration in the laboratory-exposed larvae was several orders of magnitude higher than concentrations typically found in fish from the wild. nih.gov Despite this significant bioaccumulation, the study found no adverse effects on the survival, growth, or behavior of the zebrafish larvae. nih.gov

In another study focusing on the polychaete Hediste diversicolor from the Venice Lagoon, the bioaccumulation of various PCDD/Fs was investigated. The study found that the biota-to-sediment accumulation factors (BSAFs) for hepta- and octachlorinated congeners, including OCDF, were about one order of magnitude lower than those for less chlorinated congeners. frontiersin.org The BSAF for OCDF at one of the sampled sites was as low as 0.003. frontiersin.org The researchers suggested that H. diversicolor might efficiently eliminate both dioxins and furans, and that the low bioaccumulation of highly chlorinated congeners like OCDF is a recognized phenomenon. frontiersin.org

The following interactive data table summarizes the findings on the bioaccumulation of this compound in aquatic organisms.

Table 2: Bioaccumulation of this compound in Aquatic Organisms
OrganismExposure RouteExposure ConcentrationTissue ConcentrationReference
Zebra fish (Brachydanio rerio) larvaeWater34 ng/L94 µg/kg nih.gov
Polychaete (Hediste diversicolor)SedimentNot specifiedBSAF of 0.003 at one site frontiersin.org

Biomagnification Across Food Webs (e.g., caddisfly larvae as case studies)

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. cimi.org While this compound can bioaccumulate in individual organisms, its potential for biomagnification appears to be limited.

A key study investigated the uptake and depuration of radiolabeled 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin ([¹⁴C]OCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) ([³H]TCDF) in the filter-feeding caddisfly larvae (Hydropsyche bidens) in laboratory streams. nih.govoup.com This study provides direct insights into the biomagnification potential of a highly chlorinated dioxin, which can be considered a surrogate for OCDF in this context.

The study found that the biomagnification factors (BMFs) for OCDD ranged from 0.003 to 0.007. nih.govoup.com These low BMFs indicate that OCDD does not significantly magnify up this portion of the food chain. The BMFs were observed to be significantly lower at higher exposure concentrations and in earlier larval instars. nih.govoup.com The assimilation efficiency for OCDD was estimated to be 4.9%, based on a feeding rate of 0.09 g/g body weight per day. nih.govoup.com This low assimilation efficiency contributes to the limited biomagnification potential.

The depuration of OCDD in the caddisfly larvae was found to be biphasic, with an initial rapid half-life of less than 2.9 days, which was likely due to the clearance of gut contents, followed by a much slower rate of depuration. nih.govoup.com

These findings from the caddisfly larvae case study suggest that while OCDF can be taken up by aquatic invertebrates from their diet, it is not efficiently assimilated and therefore does not biomagnify to a significant extent. A review of available laboratory fish experiments also concluded a lack of biomagnification for both OCDD and OCDF. nih.gov

The following table summarizes the key findings from the caddisfly larvae study.

Table 3: Biomagnification Parameters for a Highly Chlorinated Dioxin (OCDD) in Caddisfly Larvae (Hydropsyche bidens)
ParameterValueReference
Biomagnification Factor (BMF)0.003 - 0.007 nih.govoup.com
Assimilation Efficiency4.9% nih.govoup.com
Initial Depuration Half-life<2.9 days nih.govoup.com

Mammalian and Avian Bioaccumulation in Environmental Systems

This compound (OCDF), a polychlorinated dibenzofuran (B1670420), is a persistent environmental contaminant that has been detected in various biological systems. Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms, leading to biomagnification through the food web.

Mammalian Bioaccumulation:

Studies on mammalian species have demonstrated the bioaccumulation of OCDF. For instance, research on monkeys has shown that OCDF selectively accumulates and persists in the liver more so than in adipose tissue. usgs.govcaymanchem.com In a study of suckler ewes, a satisfactory depuration curve for OCDF could not be determined, suggesting its persistence in the body. While specific biomagnification factors (BMFs) for OCDF in many mammals are not widely documented, data for the related compound octachlorodibenzo-p-dioxin (OCDD) in the Canadian Arctic marine food web showed no apparent biomagnification from ringed seals to polar bears. nih.gov However, the presence of OCDF has been confirmed in the adipose tissue of polar bears.

Concentrations of this compound in Mammalian Tissues

SpeciesTissueConcentration Range (ng/kg, wet weight)LocationReference
Polar Bear (Ursus maritimus)Adipose TissueNot explicitly quantified for OCDF, but OCDD ranged from <8 to 43 ng/kgCanadian Arctic nih.gov
Ringed Seal (Phoca hispida)BlubberNot explicitly quantified for OCDF, but OCDD ranged from <8 to 43 ng/kgCanadian Arctic nih.gov
MonkeyLiverSelectively accumulates and persistsLaboratory Study usgs.govcaymanchem.com

Avian Bioaccumulation:

Avian species are also susceptible to the bioaccumulation of OCDF. A study on passerine birds, including house wrens, tree swallows, and eastern bluebirds, in the contaminated river floodplains near Midland, Michigan, USA, detected OCDF in both eggs and nestlings. The congener profiles in these birds were dominated by polychlorinated dibenzofurans (PCDFs), including OCDF.

Concentrations of this compound in Avian Tissues

SpeciesSample TypeConcentration Range (ng/kg, wet weight)LocationReference
House Wren (Troglodytes aedon)EggsData for ΣPCDD/DFs reported, specific OCDF values not isolatedTittabawassee River, USA[]
Tree Swallow (Tachycineta bicolor)Eggs & NestlingsData for ΣPCDD/DFs reported, specific OCDF values not isolatedTittabawassee River, USA[]
Eastern Bluebird (Sialia sialis)EggsData for ΣPCDD/DFs reported, specific OCDF values not isolatedTittabawassee River, USA[]

Spatial and Temporal Trends in Environmental Levels

Regional and Global Monitoring Data

Monitoring programs worldwide have detected the presence of this compound in various environmental compartments, indicating its widespread distribution.

Regional Monitoring:

In the Arctic, the Arctic Monitoring and Assessment Programme (AMAP) tracks the long-range transport and effects of contaminants. amap.noarctic-council.orgamap.no The presence of OCDF and related compounds in Arctic wildlife, such as polar bears and seals, points to the global atmospheric transport of these pollutants. nih.gov

Regional Monitoring of this compound

RegionMonitoring Program/StudyKey FindingsReference
Great Lakes, North AmericaEPA Great Lakes National Program OfficeOCDF is a known contaminant; data is collected as part of broader monitoring for persistent, bioaccumulative, and toxic chemicals. greatlakesmonitoring.orgdata.govepa.govmichigan.govcornell.edu
Baltic Sea, EuropeHELCOMMonitors dioxins and furans, with OCDF contributing to the overall toxic equivalent concentrations. helcom.fihelcom.fi
ArcticAMAPTracks long-range transport of contaminants, including OCDF, found in Arctic biota. amap.noarctic-council.orgamap.no

Global Monitoring:

Globally, OCDF is recognized as a persistent organic pollutant. Its presence in remote environments like the Arctic underscores its capacity for long-range atmospheric transport. amap.no Industrial activities and waste incineration are significant sources of OCDF emissions to the atmosphere. While a unified global database for OCDF concentrations is not available, data from various regional programs contribute to the global picture of its environmental distribution.

Historical Trends in Environmental Concentrations (e.g., sediment core studies)

Sediment cores provide a valuable archive of historical pollution trends. Studies of dated sediment cores from various locations have revealed the deposition history of OCDF and other persistent organic pollutants.

In a study of sediment cores from the Xiangxi River, a tributary of the Three Gorges Reservoir in China, OCDF was one of the more prevalent congeners of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The study found that PCDD/F concentrations were higher in the period from the 1960s to the 1990s compared to other periods.

Research on sediment cores from the Baltic Sea has shown a general trend of increasing PCDD/F concentrations from the mid-to-late 1970s, with peak levels occurring between 1985 and 2002. Since then, a substantial reduction from these peak levels has been observed, reflecting the implementation of measures to reduce dioxin and furan releases.

Historical Trends of PCDD/Fs (including OCDF) in Sediment Cores

LocationPeriod of Peak ConcentrationGeneral TrendReference
Xiangxi River, China1960s-1990sHigher concentrations in the latter half of the 20th century.
Baltic Sea1985-2002Increase from the mid-1970s, peaking in the late 20th century, followed by a decline.

These sediment core studies from different parts of the world consistently point to a rise in OCDF and other PCDD/F deposition during the mid-to-late 20th century, corresponding with increased industrialization and specific manufacturing processes. Subsequent declines in concentrations are attributed to regulatory actions and changes in industrial practices aimed at reducing the emission of these persistent pollutants.

Analytical Methodologies for 1,2,3,4,6,7,8,9 Octachlorodibenzofuran

Sample Collection and Preservation Protocols

The initial and most critical stage in the analysis of 1,2,3,4,6,7,8,9-octachlorodibenzofuran (B118618) is the collection of a representative sample. The methods employed vary significantly depending on the environmental medium being investigated.

Air Sample Collection (e.g., EPA Method 23)

For stationary source air emissions, the United States Environmental Protection Agency (EPA) Method 23 is a standard protocol for determining PCDFs, including OCDF. tcr-tecora.comepa.gov This method involves isokinetic sampling, where a gas sample is withdrawn from the source at the same velocity as the gas stream within the stack to ensure a representative collection of both particulate and vapor phases. settek.commpcb.gov.in

The sampling train for EPA Method 23 is a multi-component system designed to efficiently capture the target analytes. mpcb.gov.in Gaseous and particulate pollutants are drawn through a heated probe and a glass fiber filter, which collects particulate matter. settek.com The gas then passes through a condenser and a packed adsorbent trap, typically containing XAD-2 resin, to capture the semi-volatile OCDF. settek.com The temperature of the gas exiting the condenser is maintained below 20 °C (68 °F) to ensure efficient trapping of the compounds. tcr-tecora.com

Component Function Reference
Nozzle and Heated ProbeCollects sample isokinetically from the gas stream. settek.com
Heated Glass Fiber FilterCaptures particulate-bound OCDF. settek.commpcb.gov.in
CondenserCools the gas sample to <20 °C. tcr-tecora.com
Adsorbent Trap (XAD-2 Resin)Adsorbs vapor-phase OCDF. settek.com
ImpingersCollect remaining moisture. ca.gov
Silica (B1680970) GelDries the sample gas. settek.com

This table summarizes the key components of the EPA Method 23 sampling train used for collecting air samples containing PCDDs/PCDFs.

Water and Sediment Sampling Techniques

The collection of water and sediment samples requires different methodologies to ensure the integrity and representativeness of the samples. The choice of equipment and technique is dictated by factors such as water depth, flow conditions, and the nature of the sediment. epa.govpageplace.de

For sediment sampling, a variety of devices can be used. epa.gov

Scoops and Spoons: In shallow, wadeable waters, stainless-steel scoops or spoons are used to collect surface sediment. Samples are typically taken while facing upstream to minimize disturbance and loss of fine particles. epa.gov

Dredges: For deeper water bodies, grab samplers like the Ponar dredge are employed. epa.govclu-in.org These devices are designed to collect a sample from the top layer of sediment upon impact with the bottom. clu-in.org

Coring Devices: To obtain a sediment profile for historical deposition analysis, coring devices are used. These tubes are pushed into the sediment to extract an intact core. epa.gov

Once collected, sediment samples (excluding those for volatile organic analysis) are thoroughly homogenized using a quartering technique to ensure the portion taken for analysis is representative of the entire sample. epa.gov Water samples must be collected in appropriate containers, and preservation techniques, such as cooling, are employed to minimize degradation of the analytes. The analysis of OCDF in water can be challenging due to low concentrations, often requiring large sample volumes and having elevated uncertainties. nih.gov

Sampling Device Description Typical Application Reference
Stainless-Steel Scoop/SpoonSimple hand tool for collecting surface sediment.Dry or shallow, wadeable streams. epa.gov
Ponar Grab SamplerWeighted, spring-loaded jaws that shut upon impact with the bottom.Fine-grained to sandy sediments in deep water. epa.govclu-in.org
Coring TubeA tube that is pushed into the sediment to collect a vertical profile.Historical deposition studies; analysis of sediment layers. epa.gov

This table outlines common devices used for sediment sampling.

Biota and Tissue Sample Preparation for Analysis

The analysis of OCDF in biological tissues is crucial for understanding bioaccumulation and food chain transfer. epa.gov Sample preparation begins with the collection of the target organism, followed by dissection to obtain the specific tissue of interest (e.g., muscle, liver, adipose). caymanchem.comepa.gov

A key challenge in analyzing biota is the high lipid (fat) content, which can interfere with the extraction and analysis processes. well-labs.com Therefore, a critical step in sample preparation is the determination of the lipid content. epa.gov The tissue is homogenized to create a uniform sample. For subsequent analysis, the high-fat content necessitates specific, rigorous cleanup procedures to remove these interfering compounds before instrumental analysis can be performed. well-labs.comresearchgate.net The entire process, from extraction to cleanup, must be meticulously controlled to ensure accurate quantification of OCDF. epa.gov

Extraction and Cleanup Procedures

Following sample collection, OCDF must be isolated from the sample matrix. This involves a two-step process of extraction, to move the analyte into a solvent, and cleanup, to remove interfering compounds.

Solvent Extraction Methods

The goal of extraction is to quantitatively transfer OCDF from the solid or aqueous sample matrix into an organic solvent. epa.gov The choice of method depends on the matrix, efficiency requirements, and available resources.

Soxhlet Extraction: A classic and widely used technique, Soxhlet extraction is a continuous solid-liquid extraction method. thermofisher.comorganomation.com The sample is placed in a thimble, and a solvent (commonly toluene) is heated, vaporized, condensed, and allowed to drip through the sample, gradually extracting the analytes over a period of 18 to 36 hours. thermofisher.comnih.gov

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), ASE is a more modern and efficient alternative to Soxhlet. thermofisher.comnih.gov It uses conventional solvents at elevated temperatures and pressures, which significantly reduces extraction time (less than 15 minutes per sample) and solvent consumption. thermofisher.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. organomation.com

Ultrasonic Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency sound waves to agitate the sample in a solvent, enhancing the extraction efficiency. nih.gov

Extraction Method Principle Typical Solvent(s) Advantages Disadvantages Reference
Soxhlet ExtractionContinuous cycling of warm solvent through the sample.Toluene (B28343), Hexane (B92381)Well-established, thorough.Time-consuming, large solvent volume. thermofisher.comorganomation.comnih.gov
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)Use of solvents at high temperature and pressure.Toluene, Hexane/AcetoneFast, low solvent use, automated.High initial equipment cost. thermofisher.comnih.govresearchgate.net
Microwave-Assisted Extraction (MAE)Microwave energy heats the solvent and sample matrix.Various organic solventsVery fast, reduced solvent volume.Requires microwave-transparent vessels. organomation.com
Ultrasonic Assisted Extraction (UAE)High-frequency sound waves create cavitation, disrupting the matrix.Various organic solventsFast, simple setup.Efficiency can be matrix-dependent. nih.gov

This table provides a comparison of common solvent extraction methods used for OCDF analysis.

Matrix-Specific Cleanup Techniques (e.g., acid wash, alumina, activated carbon)

Sample extracts, particularly from complex matrices like sediment, fly ash, and biological tissues, contain a multitude of co-extracted compounds that can interfere with OCDF analysis. ca.govepa.gov A multi-step cleanup procedure is therefore essential to isolate the target analytes. nih.govepa.gov

The cleanup process typically involves several chromatographic steps:

Acid/Base Washing: The extract is washed with concentrated sulfuric acid to remove oxidizable organic interferences. A subsequent wash with a basic solution may also be used. epa.govepa.gov

Alumina Column Chromatography: Alumina is used to separate bulk polychlorinated biphenyls (PCBs) from PCDDs and PCDFs. epa.gov

Silica Gel Column Chromatography: Silica gel columns, sometimes impregnated with sulfuric acid, are used to remove lipids from tissue extracts and other organic interferences. epa.govepa.gov

Activated Carbon Column Chromatography: This is a critical step that separates PCDFs based on their planarity. The planar OCDF molecules are retained on the carbon, while non-planar interferences pass through. The retained compounds are then eluted by reversing the column flow with a strong solvent like toluene. epa.gov

For high-fat samples, such as adipose tissue, additional steps like gel permeation chromatography (GPC) or treatment with acid-impregnated silica gel are necessary to remove the bulk of the lipids before further cleanup. epa.govwell-labs.comresearchgate.net

Cleanup Technique Primary Function Target Interferences Removed Reference
Acid WashDestroys oxidizable organic compounds.Biogenic organic matter, lipids. epa.govepa.gov
Alumina ChromatographySeparates compound classes.Bulk PCBs, other chlorinated compounds. epa.govepa.gov
Silica Gel ChromatographyRemoves polar interferences and lipids.Lipids, polar organic compounds. epa.govepa.gov
Activated Carbon ChromatographySeparates based on molecular planarity.Non-planar compounds (e.g., ortho-substituted PCBs). epa.gov

This table describes the purpose of common cleanup techniques in the analysis of this compound.

Isotope Dilution Sample Fortification

Isotope dilution is a powerful analytical technique used for the precise quantification of substances, including this compound. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. well-labs.comglsciences.com The fundamental principle of this method is that the labeled standard behaves chemically and physically identically to the native analyte throughout the analytical process, including extraction, cleanup, and instrumental analysis.

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, it is possible to accurately calculate the concentration of the native analyte in the original sample, correcting for any losses that may have occurred during sample preparation. well-labs.com This approach is considered a method of internal standardization and is highly regarded for its accuracy and precision.

For the analysis of polychlorinated dibenzofurans (PCDFs), a suite of carbon-13 labeled (¹³C₁₂) standards are typically used. However, a specific consideration exists for octachlorodibenzofuran. While a labeled analog of OCDF is available, its use in high-resolution mass spectrometry can lead to an m/z signal that may interfere with the identification and quantification of the unlabeled octachlorodibenzo-p-dioxin (B131699) (OCDD). epa.govepa.gov To circumvent this potential interference, the unlabeled OCDF is quantified using the labeled OCDD as the internal standard. epa.gov

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

The combination of high-resolution gas chromatography and high-resolution mass spectrometry is the gold standard for the analysis of this compound and other dioxin-like compounds. well-labs.com This powerful technique provides the necessary selectivity and sensitivity to detect and quantify these compounds at extremely low concentrations in complex environmental matrices. well-labs.com

Chromatographic Separation (e.g., capillary column selection, isomer specificity)

The chromatographic separation of PCDF congeners is a critical step in their analysis, as there are 135 possible PCDF isomers, and their toxicity can vary significantly. nih.gov The goal is to achieve isomer-specific separation, particularly for the highly toxic 2,3,7,8-substituted congeners. well-labs.com

High-resolution gas chromatography is performed using capillary columns, which are long, narrow tubes with a stationary phase coated on the inner surface. glsciences.com The selection of the capillary column is crucial for achieving the desired separation. Key parameters for column selection include:

Stationary Phase: The chemical composition of the stationary phase determines the selectivity of the separation. For the analysis of PCDFs, a non-polar 5% phenyl-95% dimethylpolysiloxane stationary phase, such as a DB-5 column, is commonly used as the primary column. publications.gc.cachromatographyonline.com

Column Length: Longer columns generally provide better resolution. A typical column length for this analysis is 60 meters. chromatographyonline.com

Internal Diameter (I.D.): Narrower internal diameters (e.g., 0.25 mm) lead to higher efficiency and better resolution. labicom.cz

Film Thickness: A thin film of the stationary phase (e.g., 0.25 µm) is often used to ensure efficient mass transfer of the analytes. publications.gc.ca

While a DB-5 column can separate many PCDF isomers, it may not resolve all critical pairs. chromatographyonline.com For instance, achieving complete isomer specificity for 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) from other TCDF isomers can be challenging on a DB-5 column. chromatographyonline.com Therefore, a second, more polar confirmation column, such as a 50% cyanopropylphenyl-dimethylpolysiloxane column, may be required for confirmatory analysis. chromatographyonline.com The development of a single gas chromatography column that can separate all 17 toxic 2,3,7,8-substituted dioxins and furans is an ongoing area of research. researchgate.net

Table 1: Typical Capillary Column Parameters for PCDF Analysis
ParameterTypical SpecificationImpact on Separation
Stationary Phase5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)Provides selectivity for PCDF isomers.
Length60 mLonger length improves resolution.
Internal Diameter0.25 mmNarrower ID increases efficiency.
Film Thickness0.25 µmThin film allows for efficient mass transfer.

Mass Spectrometric Detection and Identification

Following chromatographic separation, the analytes are introduced into a high-resolution mass spectrometer for detection and identification. For the analysis of PCDFs, the mass spectrometer is operated at a resolving power of 10,000 or greater to differentiate the target analytes from potential interferences with similar nominal masses. well-labs.comepa.gov

Detection is performed using selected ion monitoring (SIM), where the mass spectrometer is set to monitor for specific exact m/z (mass-to-charge ratio) values characteristic of the analytes and their labeled internal standards. publications.gc.ca For each analyte, at least two characteristic ions are monitored, typically the two most intense ions in the molecular cluster. epa.gov

The identification of this compound is based on the following criteria:

The gas chromatographic retention time must fall within a specified window of the retention time of the corresponding labeled standard. epa.gov

The ratio of the abundances of the two monitored characteristic ions must be within a certain tolerance (e.g., ±15%) of the theoretical isotopic abundance ratio. well-labs.com

Quantitative Measurement Principles

Quantitative analysis of this compound is performed using the data acquired from the HRGC/HRMS system. The concentration of the analyte is determined by comparing the integrated peak area of the primary characteristic ion of the native analyte to that of the corresponding isotopically labeled internal standard. well-labs.com

As previously mentioned, for OCDF, the quantification is performed using the labeled OCDD internal standard to avoid mass spectral interferences. epa.gov The concentration is calculated using a relative response factor (RRF) determined from the analysis of calibration standards. The use of isotope dilution corrects for variations in extraction efficiency and instrument response. epa.gov

Quality Assurance and Quality Control (QA/QC)

Rigorous quality assurance and quality control procedures are essential to ensure the reliability and accuracy of data generated for this compound analysis. These procedures are designed to monitor and control every stage of the analytical process, from sample collection to data reporting.

Calibration and Method Detection Limits

Calibration: The HRGC/HRMS system is calibrated using a series of standard solutions containing known concentrations of the native PCDF analytes and their corresponding labeled internal standards. well-labs.com A multi-point calibration curve is generated by plotting the relative response (ratio of the native analyte peak area to the internal standard peak area) against the concentration of the native analyte. The linearity of the calibration curve is assessed to ensure the accuracy of the quantification over the expected concentration range of the samples. well-labs.com

Method Detection Limits (MDL): The method detection limit is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov The MDL for this compound is not a fixed value but is dependent on several factors, including the sample matrix, the level of interferences present, and the specific instrumentation used. well-labs.com

Regulatory methods, such as EPA Method 1613, provide minimum levels (MLs) at which the PCDFs can be determined in the absence of interferences. well-labs.com The estimated detection limit (EDL) is also often reported, which is the minimum concentration required to produce a signal-to-noise ratio of 2.5 for each analyte in every sample. eurofinsus.com

Table 2: Key QA/QC Parameters for OCDF Analysis
QA/QC ParameterDescriptionPurpose
Initial CalibrationAnalysis of a series of standards at different concentrations.To establish the linear range and response factors for quantification.
Calibration VerificationPeriodic analysis of a mid-level standard.To ensure the continued accuracy of the initial calibration.
Method BlankAn analyte-free matrix processed alongside samples.To assess for laboratory contamination.
Laboratory Control Sample (LCS)A clean matrix spiked with known amounts of analytes.To monitor the performance of the entire analytical method.
Matrix Spike/Matrix Spike Duplicate (MS/MSD)Aliquots of a sample spiked with known amounts of analytes.To evaluate the effect of the sample matrix on analytical accuracy and precision.
Internal Standard RecoveriesMonitoring the recovery of labeled standards in each sample.To ensure the efficiency of the extraction and cleanup processes.

Recovery Standards and Internal Standard Performance

To ensure the reliability of analytical results for OCDF, isotopically labeled internal standards are crucial. These standards are added to samples before extraction and analysis to monitor and correct for losses that may occur during sample preparation and instrumental analysis. The performance of these standards is a key quality control metric.

For the analysis of OCDF and other highly chlorinated congeners, carbon-13 labeled (¹³C₁₂) analogues are commonly employed. For instance, ¹³C₁₂-Octachlorodibenzo-p-dioxin (¹³C₁₂-OCDD) can be used as an internal standard for OCDF. Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), stipulate acceptable recovery ranges for these standards to validate the analytical run. If the recovery of an internal standard falls outside the established range, the data for the associated native congeners may be considered invalid.

The purpose of the internal standard is to mimic the chemical behavior of the native OCDF throughout the analytical process. Its recovery is used to correct the final calculated concentration of the target analyte. Acceptable performance is demonstrated when the recovery of the labeled standard is within method-defined limits, which ensures that the measurement is not significantly affected by matrix interference or procedural losses. For example, some regulatory methods specify a recovery window of 30% to 130% for hepta- and octachlorinated dioxin and furan (B31954) congeners in certain matrices. researchgate.net

Table 1: Typical Acceptance Criteria for Labeled Standard Recoveries in PCDF Analysis

Congener GroupLabeled Standard ExampleTypical Acceptance Range (%)Reference Method Example
Tetrachlorodibenzofurans (TCDFs)¹³C₁₂-2,3,7,8-TCDF40 - 130Canadian Pulp & Paper Effluent Regulations
Pentachlorodibenzofurans (PeCDFs)¹³C₁₂-1,2,3,7,8-PeCDF30 - 130Canadian Pulp & Paper Effluent Regulations
Hexachlorodibenzofurans (HxCDFs)¹³C₁₂-1,2,3,6,7,8-HxCDF30 - 130Canadian Pulp & Paper Effluent Regulations
Heptachlorodibenzofurans (HpCDFs)¹³C₁₂-1,2,3,4,6,7,8-HpCDF30 - 130Canadian Pulp & Paper Effluent Regulations
Octachlorodibenzofuran (OCDF)¹³C₁₂-OCDD*30 - 130Canadian Pulp & Paper Effluent Regulations

*Note: ¹³C₁₂-OCDD is often used as a surrogate for OCDF analysis.

Interlaboratory Comparison Studies

These proficiency tests are vital for the harmonization of data generated under various regulatory frameworks, such as the US EPA Method 1613b and the European Union Method EN 1948. intercind.eu Studies have shown that while different methods can produce comparable results, procedural nuances can lead to variations. For OCDF, these studies help establish consensus values for reference materials and highlight the importance of standardized procedures for extraction, cleanup, and instrumental analysis.

For example, in a proficiency test involving a freeze-dried sea bass sample, the robust mean concentration for octachlorodibenzo-p-dioxin (OCDD), a structurally similar compound often analyzed alongside OCDF, was determined to be 0.67 pg/g with a robust standard deviation of 0.25 pg/g after excluding an outlying high value. osti.gov This demonstrates the statistical approach used to derive a reliable consensus value from multiple laboratory results. Such studies provide confidence in the analytical capabilities of laboratories and the comparability of environmental monitoring data.

Table 2: Example Results from a Dioxin Proficiency Test for a Related Octachloro-Congener (OCDD) in Sea Bass

StatisticValue (pg/g)Comment
Normal Mean2.85Influenced by a single high outlier.
Normal Standard Deviation6.33Large value due to the outlier.
Robust Mean0.67Calculated after eliminating the effect of the outlier.
Robust Standard Deviation0.25Represents the consensus variability among labs.

Data adapted from a 2001 proficiency test, illustrating the statistical treatment of interlaboratory data. osti.gov

Congener-Specific Analysis and Profile Characterization

The environmental and toxicological significance of PCDFs is highly dependent on the specific congener. Therefore, congener-specific analysis is required to accurately assess the presence and potential impact of compounds like OCDF. This involves separating OCDF from the other 134 PCDF congeners.

Identification of OCDF within Complex PCDF Mixtures

The identification of OCDF within complex environmental mixtures is a significant analytical challenge. Environmental samples often contain a wide array of PCDF congeners and other persistent organic pollutants that can interfere with the analysis. The primary analytical tool for this purpose is HRGC/HRMS.

The process begins with extensive sample cleanup to remove interfering compounds. This typically involves a series of extraction and column chromatography steps. The cleaned extract is then injected into a high-resolution gas chromatograph, which separates the different PCDF congeners based on their volatility and interaction with the capillary column's stationary phase. As the most chlorinated dibenzofuran (B1670420), OCDF is one of the last congeners to elute from the GC column.

Following chromatographic separation, the eluting compounds enter a high-resolution mass spectrometer. The mass spectrometer is set to monitor specific, exact masses characteristic of OCDF and its isotopically labeled internal standard. The identification of OCDF is confirmed based on several criteria:

The GC retention time must fall within a narrow, predefined window established by the analysis of authentic standards.

The detected ions must have the exact masses corresponding to the molecular ions of OCDF.

The ratio of the monitored isotope ions must match the theoretical isotopic abundance ratio for a molecule containing eight chlorine atoms.

This multi-faceted confirmation provides a high degree of confidence in the identification and quantification of OCDF, even in highly complex matrices.

Relative Abundance of OCDF in Environmental Samples

The congener profile, or the relative abundance of different PCDFs, can provide insights into the sources of contamination. OCDF is a fully chlorinated molecule and is often associated with combustion sources, such as municipal solid waste incinerators, and as a byproduct in the manufacturing of certain chlorinated chemicals.

In many environmental compartments, OCDF is a significant component of the total PCDF mixture. Studies of ambient air have shown that the concentration of dibenzofurans tends to decrease with an increasing level of chlorination in some cases, while in others, the highly chlorinated congeners, including OCDF, are predominant. For instance, in a study of a Mediterranean coastal lagoon, the PCDF congener profile in air samples showed a predominance of highly chlorinated congeners, with heptachlorodibenzofurans (HpCDFs) and OCDF being found at notable percentages after octachlorodibenzo-p-dioxin (OCDD) and heptachlorodibenzo-p-dioxins (HpCDDs). researchgate.net This "sink" profile is characteristic of aged atmospheric contamination where more persistent, less volatile compounds predominate. researchgate.net

The relative abundance of OCDF can vary significantly depending on the environmental matrix and proximity to sources. It is often one of the major congeners found in fly ash from incinerators and in sediments and soils impacted by atmospheric deposition from such sources.

Table 3: Illustrative Relative Abundance of OCDF in Different Environmental Matrices

Environmental MatrixTypical Relative Abundance of OCDF (% of Total PCDFs)Associated Sources/Comments
Incinerator Fly AshHighOften a dominant congener in emissions from combustion processes.
Urban/Industrial AirVariable to HighFrequently detected as part of a "sink" profile of persistent, highly chlorinated congeners. researchgate.net
SedimentsVariableReflects historical deposition from atmospheric and industrial sources.
Biota (e.g., Fish)Low to ModerateBioaccumulation potential is lower compared to some less chlorinated 2,3,7,8-substituted congeners.

Environmental Fate and Transport of 1,2,3,4,6,7,8,9 Octachlorodibenzofuran

Persistence and Environmental Half-Lives

1,2,3,4,6,7,8,9-Octachlorodibenzofuran (B118618) is a polychlorinated dibenzofuran (B1670420) (PCDF) characterized by its high level of chlorination, which contributes to its chemical stability and persistence in the environment. tandfonline.com This compound has been identified in various environmental compartments, including soil near municipal waste incinerators, freshwater fish, and in the blood of individuals from certain herbicide-sprayed regions. tandfonline.com Its chemical nature leads to selective accumulation and persistence in biological tissues, particularly the liver. tandfonline.com

Resistance to Degradation in Various Media

The resistance of this compound to degradation is notable across different environmental media. In soil, it exhibits significant recalcitrance. A field study utilizing sludge-amended soil reported a half-life of approximately 7,300 days, which is equivalent to about 20 years. nih.gov Reinforcing this finding, another study observed no significant biodegradation of the compound over a period of 260 days under similar soil conditions. nih.gov

In the atmosphere, the estimated half-life of OCDF is considerably shorter, ranging from 13.7 to 29.4 hours. nih.gov In aquatic environments, while OCDF is expected to be resistant to biodegradation, its fate is also influenced by its tendency to adsorb to sediment and particulate matter. nih.gov This adsorption can remove the compound from the water column, potentially limiting degradation processes that occur in the aqueous phase, such as photolysis. nih.gov

Table 1: Environmental Half-Lives of this compound in Different Media

Environmental Medium Estimated Half-Life Notes
Soil ~7300 days (~20 years) Based on a sludge-amended soil field study. nih.gov
Soil >260 days No biodegradation was reported over this period in a sludge-amended soil field study. nih.gov
Air 13.7 hours - 29.4 hours Based on exposure to natural sunlight in outdoor Teflon-film chambers. nih.gov
Surface Water Not specified Expected to be resistant to biodegradation. Photolysis may occur, but adsorption to sediment can limit this process. nih.gov

Degradation Pathways

The degradation of this compound in the environment is a slow process, with photolytic degradation being a key pathway.

Photolytic Degradation Mechanisms

Photolysis, or the breakdown of compounds by light, is a significant mechanism for the degradation of OCDF. This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct photolysis of this compound involves the absorption of solar radiation, which leads to the cleavage of carbon-chlorine bonds. The primary mechanism is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.net Studies have shown that for OCDF, there is a preferential loss of chlorine atoms from the peri positions (1, 4, 6, and 9). researchgate.net The photolysis of OCDF in organic solvents like methanol (B129727) results in a rapid dechlorination process. nih.govresearchgate.net This leads to the formation of lesser-chlorinated dibenzofurans, and with prolonged exposure, can result in the formation of unidentified resinous polymeric products. researchgate.net

Indirect photolysis involves the degradation of a chemical by reactive species that are themselves formed by the absorption of light by other substances in the environment. While specific quantitative data on the indirect photolysis of this compound by hydroxyl (OH) radicals is not extensively detailed in the reviewed literature, the role of such reactive species in the degradation of similar compounds is well-established. Hydroxyl radicals are highly reactive oxidants that can contribute to the transformation of persistent organic pollutants. nih.gov For a related compound, 2,3,4,7,8-pentachlorodibenzofuran, the rate of photodegradation in natural water containing sensitizers was found to be significantly faster than direct photolysis in distilled water, highlighting the potential importance of indirect photolytic pathways. ias.ac.in

Several environmental factors can influence the rate and extent of photolysis of this compound.

Sunlight Intensity: The intensity of sunlight, which varies with season, time of day, and geographic latitude, directly affects the rate of direct photolysis. The degradation of related polychlorinated compounds has been shown to be faster in summer and at lower latitudes where solar irradiance is higher.

Solvent/Medium: The medium in which OCDF is present plays a crucial role in its photolytic degradation. For instance, the photodegradation of a structurally similar heptachlorodibenzofuran was observed to be significantly more rapid in vegetable oils compared to organic solvents such as toluene (B28343) and hexane (B92381). nih.gov This is attributed to the ability of lipids in the oil to act as hydrogen donors, facilitating the dechlorination process. nih.gov The permeability of the medium to ultraviolet light also affects the degradation rate. nih.gov Furthermore, the presence of other substances can have an inhibitory effect; for example, β-carotene has been shown to inhibit the degradation of a heptachlorodibenzofuran in oil. nih.gov

Table 2: Influence of Solvent on the Photodegradation of a Heptachlorodibenzofuran

Solvent Degradation after 60 min (%)
Rapeseed Oil 93-100
Extra Virgin Olive Oil 93-100
Olive Oil 93-100
Palm Oil 59
Toluene 39
Hexane 20

Data for 1,2,3,4,6,7,8-heptachlorodibenzofuran (B118357), a structurally similar compound. nih.gov

Biotransformation and Biodegradation Studies

Polychlorinated dibenzofurans (PCDFs), including this compound, are known for their persistence and resistance to biodegradation. nih.gov However, a growing body of research demonstrates that microbial processes can lead to their transformation and degradation, offering potential pathways for environmental detoxification. researchgate.net These processes are broadly categorized into anaerobic and aerobic mechanisms, driven by specific microorganisms and enzymatic systems.

Anaerobic Reductive Dechlorination (e.g., Dehalococcoides strains)

Under anaerobic conditions, particularly in environments like sediments, the primary biodegradation pathway for highly chlorinated compounds such as OCDF is reductive dechlorination. researchgate.net This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, which can lead to the formation of less chlorinated and often less toxic congeners. researchgate.net

Specific microorganisms, known as organohalide-respiring bacteria, are capable of carrying out this process. Among the most studied are species from the genus Dehalococcoides. researchgate.netresearchgate.net While much of the research has focused on polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs), the mechanisms are relevant to PCDFs. For instance, Dehalococcoides sp. strain CBDB1 has been shown to reductively dechlorinate selected dioxin congeners, demonstrating the potential of these bacteria to attack the stable aromatic structure of these pollutants. researchgate.net Studies on other PCDF congeners, such as 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF), have shown that anaerobic sediment microcosms can dechlorinate them to di- and trichlorodibenzofurans. nih.gov

Research on highly chlorinated dibenzofurans suggests that dechlorination preferentially occurs at the peri (1,4,6,9) positions. For example, studies on 1,2,3,4,6,7,8-heptachlorodibenzofuran (HeCDF) have indicated that peri-dechlorination is the favored route of reduction. nih.gov This is significant because the removal of lateral (2,3,7,8) chlorines is a key step in reducing the toxicity of these compounds. nih.gov

Table 1: Research Findings on Anaerobic Reductive Dechlorination of PCDFs and Related Compounds

Compound Studied Key Findings Reference
1,2,3,4-TeCDF Dechlorinated in anaerobic sediment microcosms mainly via 1,3,4-trichlorodibenzofuran (B13748373) to 1,3-dichlorodibenzofuran. nih.gov
PCDDs Dehalococcoides sp. strain CBDB1 demonstrated the ability to reductively dechlorinate selected congeners. researchgate.net
1,2,3,4,6,7,8-HeCDF Preferential route of reduction was identified as peri-dechlorination. nih.gov
Aerobic Degradation Mechanisms

In the presence of oxygen, different microbial degradation pathways are utilized. Aerobic degradation of PCDFs is typically initiated by dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring system. researchgate.net This initial attack can occur in two ways:

Angular Dioxygenation: The enzymatic attack occurs on the carbon atoms adjacent to the ether bridge (positions 4 and 4a). This is a common pathway for the degradation of dibenzofuran and some of its chlorinated derivatives. nih.gov

Lateral Dioxygenation: The attack occurs on lateral carbon atoms (e.g., positions 1,2 or 2,3), leading to the cleavage of one of the aromatic rings. nih.gov

Bacteria from the genus Sphingomonas, such as Sphingomonas wittichii RW1, are well-known for their ability to degrade dioxins and dibenzofurans. nih.gov These bacteria possess powerful dioxygenase enzyme systems. However, the efficiency of these enzymes is often hindered by the high degree of chlorination in compounds like OCDF. The steric hindrance caused by multiple chlorine atoms can prevent the enzyme from accessing the aromatic rings. researchgate.net

Despite this recalcitrance, some studies have demonstrated the aerobic degradation of OCDF. In one study, an acclimated microbial inoculum was able to degrade OCDF with an efficiency of 82.1%. nih.gov This suggests that under the right conditions and with microbial communities adapted to these pollutants, aerobic degradation is possible. The degradation of less-chlorinated congeners by bacteria like Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 further elucidates the enzymatic pathways that could potentially act on OCDF following initial dechlorination steps. nih.gov

Microbial Community Dynamics in Degradation

The degradation of persistent pollutants like OCDF in the environment is rarely accomplished by a single microbial species. Instead, it is often the result of the synergistic activities of a complex microbial community. vu.nl The dynamics of these communities are influenced by several factors, including the presence of other carbon sources, nutrient availability, and historical exposure to the contaminant. nih.gov

Studies on soils contaminated with dioxins have shown that specific bacterial genera tend to become more abundant during active degradation. For example, in the biodegradation of 2,3,7,8-TCDD, an increase in the relative abundance of genera such as Bordetella and Sphingomonas correlated with increased degradation rates. nih.gov This suggests that these bacteria play a key role in the degradation process.

The composition and activity of the microbial community can also be shaped by the level of contamination. In sediments from the Kymijoki River, the extent of reductive dechlorination activity corresponded to the historical levels of PCDD/F contamination, indicating that the indigenous microorganisms had adapted to the pollutants over time. nih.gov Furthermore, the presence of other organic compounds can either enhance or inhibit degradation. Some compounds may serve as primary substrates, supporting the growth of a microbial population that can then co-metabolize the target pollutant. Conversely, the presence of more easily degradable carbon sources can sometimes lead to the repression of the enzymatic machinery needed to break down the more complex pollutant. nih.gov

Chemical Degradation Processes

In addition to biological processes, OCDF can be degraded by chemical reactions in the environment, with photodechlorination being a primary pathway. nih.gov This process involves the absorption of ultraviolet (UV) radiation from sunlight, which provides the energy to break the carbon-chlorine (C-Cl) bonds.

Research on the photodechlorination of OCDF in hexane solution found that it degrades through a first-order process, where the rate of degradation is proportional to the concentration of OCDF. nih.gov The rate-controlling step in this process was identified as the dissociation of the C-Cl bond by UV light. The main experimental photodechlorination pathway for OCDF leads to the formation of tetrachlorinated congeners, indicating a stepwise removal of chlorine atoms. nih.gov The photooxidation half-life for OCDF in the atmosphere is estimated to be relatively short, ranging from 13.7 to 29.4 hours. epa.gov

Table 2: Photochemical Degradation of this compound

Parameter Finding Reference
Degradation Process Photodechlorination nih.gov
Reaction Kinetics First-order process nih.gov
Rate-Controlling Step C-Cl bond dissociation by UV light nih.gov
Main Products Tetrachlorinated congeners nih.gov

Environmental Partitioning and Mobility

The movement and distribution of OCDF in the environment are governed by its physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient. These properties dictate how it partitions between different environmental compartments like air, water, soil, and sediment.

Air-Water Exchange Dynamics

The exchange of OCDF between the atmosphere and bodies of water is a key process in its global transport. This dynamic is complex, involving both deposition from the air into the water and volatilization from the water back into the air. The net direction of this exchange is determined by the fugacity of the chemical in each compartment. nih.gov

Studies on the air-water exchange of various PCDD/PCDF congeners have provided insights applicable to OCDF. Research conducted in the Haihe River basin in North China indicated that for most PCDD/PCDF homologues, the net movement was dominated by volatilization from water into the air. nih.gov However, for highly chlorinated congeners like OCDF, the situation is more complex. Due to their very low volatility, they tend to adsorb strongly to particles in the atmosphere and sediment in the water column. The fugacity fraction values for high-chlorinated PCDD/PCDFs suggest they are often close to equilibrium in air-soil and air-water exchanges. nih.gov This means that the net flux can be small and may easily change direction depending on environmental conditions such as temperature and wind speed.

Soil-Water Partitioning and Leaching Potential

The partitioning of this compound (OCDF) between soil and water is a critical determinant of its mobility and potential for leaching into groundwater. This process is primarily governed by the compound's high hydrophobicity, which leads to strong adsorption to soil organic matter. The key parameter used to quantify this partitioning is the organic carbon-normalized soil sorption coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to bind to the organic fraction of soil, thereby reducing its concentration in the soil pore water and limiting its downward movement.

The soil-water distribution coefficient (Kd) can be calculated from the Koc value and the fraction of organic carbon (foc) in the soil, using the equation:

Kd = Koc × foc

A higher Kd value signifies greater partitioning to the soil solid phase and, consequently, lower concentrations in the aqueous phase. Given the high Koc of OCDF, its Kd values will be significant even in soils with low organic carbon content.

The leaching potential of this compound is considered to be very low. Its strong adsorption to soil particles severely restricts its mobility. Therefore, it is unlikely to be transported through the soil profile and contaminate groundwater resources. Instead, OCDF is expected to remain in the upper soil layers, where it can persist for long periods due to its resistance to degradation. Surface runoff and soil erosion are the more likely pathways for its transport from contaminated soils to adjacent water bodies.

Sediment-Water Exchange

The exchange of this compound between sediment and the overlying water column is a dynamic process that influences its fate and bioavailability in aquatic ecosystems. Due to its pronounced hydrophobicity, OCDF overwhelmingly partitions to the sediment phase. Sediments, particularly those with high organic carbon content, act as a major sink and long-term reservoir for this compound in aquatic environments. nih.gov

The sediment-water partitioning is quantified by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment. Similar to soil, the organic carbon-water (B12546825) partition coefficient (Koc) is a crucial parameter. Dioxin-like compounds, including OCDF, exhibit a strong affinity for the organic matter in sediments. nih.gov The presence of black carbon in sediments can further enhance the sorption of OCDF, leading to even higher partition coefficients and reduced concentrations in the pore water. nih.gov

Studies have shown that OCDF is a significant congener found in contaminated sediments. For instance, in sediment cores from the Xiangxi River, a tributary of the Three Gorges Reservoir in China, OCDF was a dominant congener, and its concentration was significantly correlated with the total organic carbon content of the sediment. nih.gov Similarly, a study of dioxin-like compounds in Sydney Harbour reported OCDF concentrations in the range of 0.1-0.2 picograms of toxic equivalents (pg TEQ/g) per gram of dry weight sediment. nih.gov

The exchange processes between sediment and water include deposition of particle-bound OCDF from the water column to the sediment, resuspension of contaminated sediments back into the water column, and diffusion between the sediment pore water and the overlying water. Due to its strong binding to sediment particles, the concentration of freely dissolved OCDF in the pore water is extremely low. Consequently, diffusive flux from the sediment to the water column is generally limited. The primary mechanism for the re-entry of OCDF from sediments into the water column is through the resuspension of contaminated sediment particles caused by events such as storms, dredging, or bioturbation.

Bioavailability in Environmental Compartments

The bioavailability of this compound in various environmental compartments is a key factor in determining its potential to enter the food web and exert toxic effects. Bioavailability refers to the fraction of the total amount of a chemical in a specific environmental compartment that is available for uptake by organisms.

Soil: The bioavailability of OCDF in soil to terrestrial organisms is generally considered to be low. Its strong adsorption to soil organic matter significantly reduces its uptake by plants and soil-dwelling invertebrates. Studies on the relative bioavailability (RBA) of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in soil have indicated that bioavailability tends to decrease with an increasing degree of chlorination. Although specific RBA values for OCDF are scarce, this general trend suggests that the oral bioavailability of OCDF from ingested soil would be lower than that of less chlorinated congeners.

Sediment and Aquatic Organisms: In aquatic environments, the bioavailability of OCDF is largely dictated by its partitioning behavior in the sediment. The strong binding to sediment organic carbon limits its availability to benthic organisms. The biota-sediment accumulation factor (BSAF) is a common metric used to assess the bioaccumulation potential of sediment-associated contaminants. BSAF is the ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment.

Research has consistently shown low BSAF values for OCDF, indicating a low potential for bioaccumulation from sediment. For example, a study on Lake Ontario sediments reported a mean BSAF of 0.04 (±0.02) for OCDF in the aquatic oligochaete Lumbriculus variegatus. bohrium.com An even lower BSAF of 0.003 was determined for OCDF in the polychaete Hediste diversicolor from the Venice Lagoon. frontiersin.org These findings highlight the limited bioavailability of this highly chlorinated furan (B31954) from sediments to benthic invertebrates. The low bioavailability is attributed to its high hydrophobicity, which restricts its uptake and facilitates its elimination. frontiersin.org

The following table summarizes the Biota-Sediment Accumulation Factors (BSAFs) for this compound in different aquatic organisms from various studies.

OrganismLocationMean BSAFStandard DeviationReference
Lumbriculus variegatus (Oligochaete)Lake Ontario0.040.02 bohrium.com
Hediste diversicolor (Polychaete)Venice Lagoon0.003- frontiersin.org

These low BSAF values suggest that despite its persistence in sediments, the transfer of this compound from sediment to benthic organisms is inefficient.

Regulatory Frameworks and Monitoring Pertaining to 1,2,3,4,6,7,8,9 Octachlorodibenzofuran

International Conventions and Agreements

The Stockholm Convention is a global treaty aimed at protecting human health and the environment from POPs. epd.gov.hk Polychlorinated dibenzofurans (PCDFs), a category that includes OCDF, are listed in Annex C of the convention, which focuses on the unintentional production of these substances. Parties to the convention are required to take measures to reduce the unintentional releases of chemicals listed in Annex C, with the goal of continuing minimization and, where feasible, ultimate elimination.

The convention mandates the development and implementation of national action plans to identify, characterize, and address the release of these unintentional POPs. The toxicity of different PCDF congeners is measured using the concept of toxic equivalency (TEQ), which compares their toxicity to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Table 1: Stockholm Convention Annexes for Relevant Chemical Groups

Annex Classification Relevant Chemical Group Implication for 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (B118618)
Annex C Unintentional Production Polychlorinated dibenzo-p-dioxins (PCDDs) and Polychlorinated dibenzofurans (PCDFs) Parties must take measures to reduce and ultimately eliminate unintentional releases.

This interactive table summarizes the classification of PCDFs under the Stockholm Convention.

To evaluate the effectiveness of the Stockholm Convention, a Global Monitoring Plan (GMP) has been established. This plan provides a framework for the collection of comparable monitoring data on the presence of POPs, including PCDFs, in various environmental matrices and in humans. ua-bw.de The core matrices for monitoring include air, human milk, and human blood. vu.nl

The GMP is implemented at the regional level through regional organization groups in the five UN regions. ua-bw.de The data collected helps to identify changes in POP concentrations over time and provides information on their regional and global environmental transport. For instance, a global monitoring study in Africa reported PCDD/F concentrations in the air ranging from 18 to 532 fg WHO98 TEQ/m³. nih.gov The UNEP/GEF Global Monitoring Plan projects have been instrumental in generating data on POPs in developing countries, with analysis including the initial 12 POPs and newly listed ones. unep.org

National and Regional Regulatory Approaches

The U.S. Environmental Protection Agency (EPA) regulates OCDF as part of the broader category of dioxin and dioxin-like compounds. While OCDF is a chemical substance tracked by the EPA, specific regulations often target the entire group of PCDDs and PCDFs. epa.gov

A key mechanism for monitoring these substances is the Toxics Release Inventory (TRI). epa.gov Facilities in certain industry sectors that manufacture, process, or otherwise use dioxin and dioxin-like compounds above certain thresholds are required to report their releases and waste management activities annually. epa.govepa.gov This information is made publicly available to help communities understand the chemical releases in their areas. smartwatermagazine.com

The EPA also establishes methods for the determination of toxic organic compounds in ambient air, which includes procedures for sampling and analyzing PCDDs and PCDFs. epa.gov These methods are crucial for monitoring and enforcing air quality standards.

The European Union (EU) has implemented a comprehensive strategy to reduce the presence of dioxins, furans, and PCBs in the environment. unep.org A central piece of legislation is the Industrial Emissions Directive (IED), which aims to prevent and control pollution from industrial activities.

A recent revision of the IED mandates the compulsory monitoring of dioxin and furan (B31954) emissions from waste incinerators and co-incinerators during all operating times, including start-up and shut-down phases. zerowasteeurope.eu This is a significant update, as previous regulations only required monitoring during normal operating conditions. zerowasteeurope.eu An earlier directive from 2000 on the incineration of waste also set a total emission limit value for dioxins and furans at 0.1 ng/Nm³. europa.eu

The European Pollutant Release and Transfer Register (E-PRTR) is the Europe-wide register that provides public access to information on pollutant releases and transfers from major industrial facilities. europa.euepa.ie This includes data on releases of PCDDs and PCDFs to air, water, and land, as well as off-site transfers of waste. umweltbundesamt.de

In Canada, polychlorinated dibenzofurans are listed as toxic substances under the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca These substances are considered a priority for "virtual elimination" due to their persistence, bioaccumulation, and toxicity. canada.ca

Several regulations under CEPA address the release of PCDFs from specific industrial sources. For example, the Pulp and Paper Mill Effluent Chlorinated Dioxins and Furans Regulations prohibit the release of final effluent containing any measurable concentration of 2,3,7,8-TCDD or 2,3,7,8-TCDF. justice.gc.ca

Canada also has a National Pollutant Release Inventory (NPRI), which is a public inventory of pollutant releases, disposals, and transfers from facilities across the country. canada.caunitar.org Polychlorinated dibenzofurans are listed in Part 3 of the NPRI, and facilities that meet the reporting requirements must report their releases. publications.gc.cacanada.ca Additionally, the Canadian Council of Ministers of the Environment (CCME) has established Canadian Soil Quality Guidelines and Sediment Quality Guidelines for the protection of environmental and human health from PCDDs and PCDFs. ccme.caccme.ca

Table 2: Key Regulatory and Monitoring Programs for Polychlorinated Dibenzofurans (including OCDF)

Jurisdiction Key Regulation/Program Description
International Stockholm Convention on POPs Lists PCDFs in Annex C for unintentional production, requiring reduction and elimination of releases.
Global Monitoring Plan (GMP) Monitors the presence of POPs, including PCDFs, in the environment and humans globally.
United States Toxics Release Inventory (TRI) Requires industrial facilities to report releases of dioxin and dioxin-like compounds.
European Union Industrial Emissions Directive (IED) Mandates monitoring of dioxin and furan emissions from waste incinerators during all operating conditions.
European Pollutant Release and Transfer Register (E-PRTR) Publicly accessible register of pollutant releases and transfers from industrial facilities.
Canada Canadian Environmental Protection Act (CEPA) Lists PCDFs as toxic substances targeted for virtual elimination.
National Pollutant Release Inventory (NPRI) Public inventory of pollutant releases, disposals, and transfers from Canadian facilities.

This interactive table provides a summary of the primary regulatory and monitoring frameworks for PCDFs in different jurisdictions.

Environmental Monitoring Programs and Standards

Monitoring for this compound (OCDF) is typically integrated into broader programs that target a range of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). As this compound is often found in complex mixtures, particularly from combustion sources, regulatory and monitoring approaches focus on the entire class of compounds.

Air Quality Monitoring

1,2,3,4,6,7,8,9-OCDF is a known component of smoke emissions and a byproduct of certain chemical syntheses, leading to its presence in ambient air. ca.gov Air quality monitoring programs for this compound are therefore essential for assessing public exposure and the effectiveness of emission controls.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods for monitoring dioxins and furans in the air. A key method is the Compendium Method TO-9A, which details the determination of polychlorinated, polybrominated, and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. epa.gov This method involves sampling a large volume of air (typically 325 to 400 cubic meters over a 24-hour period) using a high-volume sampler equipped with a quartz-fiber filter and a polyurethane foam (PUF) adsorbent. epa.gov

The analysis of these samples is highly specialized, requiring sophisticated laboratory techniques. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is employed to separate and quantify specific congeners, including 1,2,3,4,6,7,8,9-OCDF. epa.gov This analytical approach provides the necessary specificity and sensitivity to detect the very low concentrations (in the picogram per cubic meter range) at which these compounds are often found in the environment. epa.gov

Water and Sediment Monitoring

The persistence and hydrophobicity of 1,2,3,4,6,7,8,9-OCDF mean that it can accumulate in aquatic environments, binding to sediment particles and potentially entering the food chain. Monitoring of water and sediment is crucial for understanding the environmental fate and transport of this compound.

Standardized methods, such as U.S. EPA Method 1613B, are used for the analysis of tetra- through octa-chlorinated dioxins and furans in various environmental matrices, including water and sediment. This method utilizes isotope dilution HRGC/HRMS to achieve the low detection limits required for environmental monitoring. While specific water quality criteria for 1,2,3,4,6,7,8,9-OCDF are not typically established individually, regulations often address the entire group of toxic dioxin and furan congeners. The Clean Water Act in the United States, for example, requires the EPA to publish water quality criteria that reflect the latest scientific knowledge on the effects of pollutants.

Sediment monitoring provides a long-term record of contamination. The analysis of sediment cores can reveal historical trends in the deposition of compounds like 1,2,3,4,6,7,8,9-OCDF, helping to identify past and present sources of pollution.

Industrial Emission Control Technologies and Strategies

Given that a primary source of 1,2,3,4,6,7,8,9-OCDF is industrial combustion processes, particularly waste incineration, significant focus has been placed on developing and implementing technologies to control its formation and release. epa.gov Control strategies can be broadly categorized into primary measures (preventing formation) and secondary, or end-of-pipe, measures (removing the compound from flue gases after formation).

Primary Measures:

The formation of dioxins and furans is highly dependent on combustion conditions. Therefore, optimizing the combustion process is the first line of defense. Key parameters, often referred to as the "3Ts," are crucial:

Temperature: Maintaining a sufficiently high temperature (typically above 850°C) in the combustion chamber ensures the destruction of dioxins, furans, and their precursors. researchgate.net

Time: The flue gases must be held at this high temperature for a sufficient residence time (e.g., at least 2 seconds) to allow for complete destruction. researchgate.net

Turbulence: Good mixing of gases and sufficient oxygen ensures that the combustion process is efficient and complete, minimizing the formation of products of incomplete combustion, which can act as precursors. researchgate.net

Additionally, controlling the inputs to the combustion process, such as removing plastics (a source of chlorine), can help reduce the potential for dioxin and furan formation. researchgate.net

Secondary (End-of-Pipe) Technologies:

Even with optimized combustion, some level of dioxin and furan formation is possible, particularly in the cooler, post-combustion zones of an incinerator. Therefore, secondary measures are employed to clean the flue gas before it is released into the atmosphere.

Activated Carbon Injection: This is one of the most widely used and effective technologies for removing dioxins and furans. nih.govgore.com Powdered activated carbon is injected into the flue gas stream. The large surface area of the carbon adsorbs the dioxin and furan molecules. The carbon is then captured, along with fly ash, in a downstream particulate matter control device, such as a fabric filter (baghouse). wtert.orgresearchgate.net The operating temperature is a critical factor, with optimal adsorption typically occurring between 120-150°C. researchgate.net

Selective Catalytic Reduction (SCR): While primarily designed to control nitrogen oxides (NOx), SCR systems can also effectively destroy dioxins and furans. researchgate.net In these systems, flue gas is passed through a catalyst bed (often containing titanium oxide, vanadium pentoxide, and tungsten trioxide) at temperatures between 300-400°C. researchgate.net The catalyst promotes the chemical destruction of the dioxin and furan molecules.

Catalytic Filtration Systems: This innovative technology combines particulate removal and dioxin destruction in a single unit. gore.com Fabric filters are embedded or coated with a catalyst. As the flue gas passes through the filter bags, particulates are captured on the surface, while the dioxins and furans in the gas phase are destroyed by the catalyst. This approach can achieve destruction efficiencies of over 99%. gore.com

These technologies, often used in combination within a comprehensive air pollution control system, are essential for ensuring that industrial facilities, such as modern municipal solid waste incinerators, can meet stringent emission limits, which in the European Union are as low as 0.1 ng TEQ/Nm³. wtert.org

Research Gaps and Future Perspectives on 1,2,3,4,6,7,8,9 Octachlorodibenzofuran

Unresolved Questions in Formation Chemistry

The formation of 1,2,3,4,6,7,8,9-octachlorodibenzofuran (B118618) is primarily associated with industrial and combustion processes. It is not produced intentionally but occurs as an unwanted byproduct. t3db.ca Key sources include the manufacturing of chemicals like pentachlorophenol (B1679276) (PCP), a wood preservative, and other chlorinated compounds. scirp.org OCDF is also found in smoke emissions from municipal waste incinerators and open burn sites. caymanchem.comca.gov

While the general pathways are known, significant unresolved questions persist in its formation chemistry. The precise kinetics and mechanisms under varying real-world conditions, such as in industrial boilers or during uncontrolled burning, are not fully elucidated. The influence of catalysts, temperature fluctuations, and the presence of other chemical precursors on the specific isomer distribution and yield of OCDF remains an active area of research. A key challenge is understanding the transformation of precursor compounds, like PCP, into OCDF and its highly toxic relative, octachlorodibenzo-p-dioxin (B131699) (OCDD). scirp.org Further research is needed to develop predictive models that can accurately estimate OCDF formation from diverse and complex sources.

Advances in Analytical Sensitivity and Isomer-Specific Characterization

The environmental and toxicological assessment of PCDFs is critically dependent on the ability to detect and quantify specific congeners, as toxicity varies widely among them. nih.gov The definitive separation of the most toxic, 2,3,7,8-substituted isomers from the multitude of other congeners presents a significant analytical challenge. nih.gov

Historically, high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) has been the cornerstone for the isomer-specific analysis of OCDF and other dioxin-like compounds. nih.gov Recent advances have focused on enhancing the sensitivity and resolution of these methods. Innovations include:

Improved Chromatographic Columns: Development of new stationary phases for gas chromatography columns that provide better separation of complex isomer groups.

Advanced Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) and high-resolution time-of-flight mass spectrometry (HR-TOF-MS) offers increased selectivity and lower detection limits, pushing capabilities to the parts-per-quadrillion level in some matrices.

Miniaturization and Portability: A trend towards developing smaller, field-portable mass spectrometers could enable more rapid, on-site screening and analysis in the future, although achieving the required sensitivity for dioxin-like compounds remains a hurdle. acs.org

Future research is aimed at developing faster, more cost-effective, and comprehensive analytical methods. Isomer profiling, which examines the relative abundance of different isomers, is a promising tool for source tracking, helping to distinguish between historical and current sources of contamination. nih.gov However, the routine adoption of these advanced, isomer-specific methodologies is hampered by the need for highly specialized equipment and the availability of purified analytical standards for all isomers. nih.gov

Comprehensive Understanding of Environmental Persistence and Degradation Pathways

This compound is characterized by its high persistence in the environment. Its chemical stability and hydrophobicity cause it to adsorb strongly to soil and sediment particles, leading to long-term contamination. epa.gov

Studies have reported varying degradation rates depending on the environmental compartment. In a sludge-amended soil field study, the half-life of OCDF was estimated to be approximately 20 years, with no significant biodegradation observed over a 260-day period. epa.gov In the atmosphere, its persistence is shorter, with estimated half-lives ranging from 13.7 to 29.4 hours due to reactions with hydroxyl radicals in natural sunlight. epa.gov

Degradation of OCDF can occur through several pathways:

Photodechlorination: Exposure to ultraviolet (UV) light can cause the stepwise removal of chlorine atoms. Studies have shown that the photodechlorination of OCDF in hexane (B92381) leads to the formation of tetrachlorinated congeners. nih.gov The rate-controlling step in this process is believed to be the C-Cl bond dissociation by UV light. nih.gov

Microbial Degradation: While generally resistant to biodegradation, some microorganisms have shown potential for degrading chlorinated compounds. ethz.ch The initial step in the microbial degradation of the parent compound, dibenzofuran (B1670420), involves a dioxygenase enzyme system. ethz.ch However, the highly chlorinated structure of OCDF presents a significant challenge for microbial enzymes, making this process extremely slow in the natural environment.

A comprehensive understanding of these degradation pathways is crucial for predicting the long-term fate of OCDF and for developing effective remediation strategies.

Environmental Half-Life of this compound
Environmental CompartmentEstimated Half-LifePrimary Degradation ProcessReference
Soil~7300 days (~20 years)Slow Abiotic/Biotic Processes epa.gov
Air13.7 - 29.4 hoursPhotolysis (reaction with hydroxyl radicals) epa.gov
Surface WaterExpected to be resistant to biodegradationPhotolysis (if near surface) epa.gov

Global Transport Dynamics and Source Attribution Refinements

Due to its persistence and semi-volatile nature, OCDF is subject to long-range environmental transport. It can be carried on atmospheric particles and deposited in regions far from its original source. This global transport has led to its detection in remote environments, including arctic ecosystems and in various species of wildlife, such as freshwater fish. caymanchem.com

Refining the attribution of OCDF sources on a global scale is a key research objective. The congener profile of PCDD/Fs in an environmental sample can serve as a chemical fingerprint to identify its origin. For example, emissions from pentachlorophenol production have a distinct profile, often dominated by octachlorodibenzo-p-dioxin (OCDD) and 1,2,3,4,6,7,8-HpCDD, which differs from the profiles of many combustion sources. scirp.org By comparing the isomer patterns in samples to known source profiles, scientists can better differentiate between contributions from industrial processes, combustion, and atmospheric deposition. scirp.org

Future research will likely involve more sophisticated modeling that integrates atmospheric transport models with databases of source-specific isomer profiles. This will improve the accuracy of source apportionment studies and help in tracking the global movement and fate of OCDF.

Emerging Contamination Sources and Pathways

While historical sources like PCP production and municipal incineration are well-documented, there is a need to identify and quantify emerging sources of OCDF contamination. scirp.orgcaymanchem.com Potential emerging pathways include:

E-Waste Recycling: The informal and uncontrolled thermal processing of electronic waste, which contains brominated and chlorinated flame retardants and other organic materials, can lead to the formation and release of PCDFs, including OCDF.

Industrial Accidents: Uncontrolled fires or explosions at chemical plants or facilities using chlorinated compounds can be significant, albeit sporadic, sources of OCDF.

Wastewater Treatment Sludge: OCDF can partition into sewage sludge during wastewater treatment. The land application of this sludge as a fertilizer can introduce the contaminant into agricultural soils. epa.gov

Metal Smelting and Recovery: High-temperature metallurgical processes, particularly secondary metal smelting, can generate and release PCDFs if chlorinated materials are present in the feedstock. caymanchem.com

Continuous monitoring and investigation are necessary to characterize these and other potential new sources to prevent future environmental contamination. The study of "Contaminants of Emerging Concern" (CECs) provides a framework for identifying and managing such previously overlooked pollution pathways. epa.gov

Remediation Technologies for Environmental Contamination

The remediation of sites contaminated with OCDF is challenging due to its persistence and strong binding to soil and sediment. researchgate.net Several technologies, both in-situ (in place) and ex-situ (removed and treated), are available, often used in combination. researchgate.net

Established and Developing Remediation Technologies:

Excavation and Landfilling: A straightforward approach involving the physical removal of contaminated soil and its disposal in a secure hazardous waste landfill. itrcweb.org

Incineration: High-temperature incineration can effectively destroy OCDF but is energy-intensive and can be costly. epa.gov

Thermal Desorption: Contaminated soil is heated to volatilize OCDF and other organic contaminants, which are then collected and treated in a separate gas treatment unit. This method is effective but requires excavation. epa.gov

Solidification and Stabilization: This in-situ or ex-situ process involves mixing the contaminated material with binding agents like cement or fly ash to physically immobilize the contaminants and reduce their leaching into the environment. itrcweb.orgepa.gov

Bioremediation: This approach uses microorganisms to break down contaminants. epa.gov While OCDF is highly resistant, research into enhanced bioremediation, such as using compost-amended landfill reactors under specific conditions, has shown promise for degrading PCDD/Fs. researchgate.net The identification of specific microbial strains or enzymes capable of cleaving the chlorinated dibenzofuran structure is a key area of ongoing research. researchgate.net

In-Situ Chemical Oxidation (ISCO): Involves injecting strong oxidizing agents into the subsurface to chemically destroy contaminants. Its effectiveness for a highly chlorinated and stable compound like OCDF may be limited. epa.gov

The selection of the most appropriate remediation technology depends on site-specific factors, including the concentration of the contaminant, soil type, and cost-effectiveness. researchgate.net

Overview of Remediation Technologies for OCDF Contamination
TechnologyDescriptionApplicability/Limitations
Excavation and LandfillingPhysical removal of contaminated soil to a secure landfill.Effective but simply transfers the problem; costly for large volumes. itrcweb.org
Thermal DesorptionHeating soil to vaporize contaminants for collection and destruction.Highly effective for organic contaminants; requires excavation and is energy-intensive. epa.gov
Solidification/StabilizationMixing soil with binding agents (e.g., cement) to immobilize contaminants.Reduces contaminant mobility but does not destroy them; increases the volume of material. epa.gov
BioremediationUsing microorganisms to degrade contaminants.Cost-effective and environmentally friendly, but OCDF is highly resistant and degradation is very slow. researchgate.net

Q & A

Q. How is OCDF structurally identified in environmental or biological samples?

OCDF is identified using high-resolution gas chromatography coupled with low-resolution mass spectrometry (HRGC/LRMS). Key identifiers include its CAS RN (39001-02-0), molecular formula (C₁₂Cl₈O), and monoisotopic mass (439.745736 Da). Analytical standards should match retention times and fragmentation patterns to certified reference materials. Cross-validation with IUPAC nomenclature (e.g., 1,2,3,4,6,7,8,9-octachlorodibenzo[b,d]furan) ensures specificity .

Q. What are the primary safety protocols for handling OCDF in laboratory settings?

OCDF requires storage in sealed, grounded containers at low temperatures (e.g., refrigeration). Use explosion-proof ventilation and avoid dust/aerosol generation. Personal protective equipment (PPE) includes gloves, goggles, and respiratory protection. Decontamination protocols mandate immediate washing with water for skin/eye exposure and medical consultation for inhalation/ingestion .

Q. How is OCDF quantified in human serum for exposure studies?

Serum OCDF is measured using gas chromatography-tandem mass spectrometry (GC-MS/MS). Lipid-normalized concentrations (e.g., pg/g fat) are reported, with limits of detection (LOD) below 0.1 pg/µL. Quality control includes internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do toxic equivalency factors (TEFs) for OCDF vary between tissue-based and dose-based assessments?

TEFs derived from tissue concentrations account for toxicokinetic differences, such as bioaccumulation and metabolic persistence. Studies indicate higher relative potency (REP) values for OCDF when based on tissue data versus administered doses. For example, REP adjustments may increase by 10–50% in hepatic or adipose tissue models .

Q. What experimental designs address conflicting data on OCDF’s endocrine-disrupting effects in epidemiological studies?

Confounding factors (e.g., co-exposure to other dioxins) are mitigated through congener-specific analysis. For instance, OCDF’s inverse association with "enjoyment of food" scores in children was isolated using multivariate regression, controlling for TEQ-PCDDs/Fs and covariates like age and lipid content . Cohort stratification by sex and exposure duration further clarifies dose-response relationships .

Q. How is OCDF’s vapor pressure determined, and what are the implications for environmental fate modeling?

Vapor pressure is measured via effusion techniques combined with HRGC/LRMS. OCDF’s low volatility (~10⁻⁸–10⁻⁹ Pa at 25°C) necessitates heated inlet systems (≥150°C). These data inform atmospheric deposition models and long-range transport potential, critical for regulatory risk assessments .

Q. What analytical challenges arise in distinguishing OCDF from co-eluting polychlorinated dibenzofurans (PCDFs)?

Co-elution with hepta- and hexa-chlorinated congeners is resolved using selective ion monitoring (SIM) for m/z 443.731 (OCDF’s [M]⁺ ion) and isotopic dilution with ¹³C-labeled internal standards. Method validation requires compliance with EN-1948 extraction standards, including recovery rates ≥80% for octachlorinated congeners .

Methodological and Regulatory Considerations

Q. How are Minimal Risk Levels (MRLs) for OCDF established in inhalation exposure scenarios?

Inhalation MRLs are derived from rodent studies using benchmark dose modeling (BMD). For OCDF, intermediate MRLs (0.0003 µg/m³) incorporate uncertainty factors (×100) for interspecies extrapolation and subchronic-to-chronic adjustments. Compliance with WHO air contaminant benchmarks (0.0003 µg/m³) ensures alignment with international guidelines .

Q. What statistical approaches are used to analyze OCDF’s non-monotonic dose-response relationships?

Bayesian hierarchical models or generalized additive models (GAMs) account for non-linear trends. For example, OCDF’s U-shaped association with male infertility biomarkers requires spline regression to identify inflection points, validated via bootstrapping (p < 0.05) .

Q. How do regulatory frameworks address OCDF in "dioxin-like" compound classifications?

OCDF is included under the WHO’s TEQ system but assigned a lower TEF (0.0003) due to reduced aryl hydrocarbon receptor (AhR) affinity. Compliance with EPA’s Clean Air Act mandates reporting thresholds ≥0.1 pg TEQ/m³, integrating congener-specific analysis in emission inventories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.